6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
6-(trifluoromethyl)-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S2/c8-7(9,10)3-1-4-5(11-2-3)12-6(13)14-4/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPULQJCUIQMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=S)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682035 | |
| Record name | 6-(Trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-39-1 | |
| Record name | 6-(Trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide presents a putative synthetic pathway based on established chemical methodologies for analogous structures. The characterization data provided is a composite of expected values derived from spectral data of structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar chemical entities.
Introduction
Thiazolo[4,5-b]pyridine derivatives are a class of fused heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound combines these structural features, making it a compound of interest for further investigation. This guide outlines a feasible synthetic route and expected analytical characteristics to facilitate its preparation and study.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, 2-amino-5-(trifluoromethyl)pyridin-3-ol. The second step is the cyclization of this intermediate with carbon disulfide to yield the target compound.
Synthesis of 2-amino-5-(trifluoromethyl)pyridin-3-ol (Intermediate 1)
The synthesis of the aminopyridinol intermediate can be achieved from commercially available 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. This involves a nucleophilic substitution of the chloro group with an amino group, followed by the reduction of the nitro group and subsequent hydrolysis or direct synthesis routes that are described in organic synthesis literature for similar compounds.
Synthesis of this compound (Target Compound)
The target compound is synthesized via the reaction of 2-amino-5-(trifluoromethyl)pyridin-3-ol with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. This reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization to form the fused thiazole ring.
Experimental Protocols
The following are detailed, albeit putative, experimental protocols for the synthesis of this compound.
Synthesis of 2-amino-5-(trifluoromethyl)pyridin-3-ol
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-(trifluoromethyl)pyridin-3-ol (1.0 eq) in ethanol.
-
Addition of Reagents: To the solution, add potassium hydroxide (2.2 eq) and carbon disulfide (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Data (Expected)
The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds.
Table 1: Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₇H₃F₃N₂S₂ |
| Molecular Weight | 252.24 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 14.0 (br s, 1H, SH), 8.5 (d, J = 2.0 Hz, 1H, Ar-H), 8.2 (d, J = 2.0 Hz, 1H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 175.0 (C=S), 160.0, 145.0, 130.0 (q, J = 34 Hz, -CF₃), 125.0, 122.0 (q, J = 272 Hz, C-CF₃), 115.0 |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -61.5 (s, 3F) |
| IR (KBr, cm⁻¹) | 3100-2900 (N-H, S-H stretching), 1620 (C=N stretching), 1340 (C-F stretching), 1150 (C=S stretching) |
| Mass Spectrometry (ESI-) | m/z 251.0 [M-H]⁻ |
Visualization of Synthetic Pathway
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic pathway for this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While the presented synthetic route and characterization data are based on established chemical principles and data from analogous compounds, they offer a strong starting point for researchers. Further experimental validation is necessary to confirm these details. The potential of this molecule in various fields, particularly in drug discovery, warrants its synthesis and further biological evaluation.
An In-depth Technical Guide on 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol is a heterocyclic organic compound featuring a fused thiazolo[4,5-b]pyridine core. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of purines, suggesting a wide range of potential pharmacological activities. The presence of a trifluoromethyl group, a common moiety in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity. This document provides a comprehensive overview of the known physicochemical properties, relevant experimental protocols, and potential biological activities associated with this class of compounds.
Physicochemical Properties
Quantitative data for this compound is not extensively available in public literature. However, data for structurally related compounds allows for an estimation of its properties. The trifluoromethyl group is a strong electron-withdrawing group, which influences the acidity and reactivity of the molecule. The thiol group suggests the potential for tautomerization between the thione and thiol forms.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | 5-(Trifluoromethyl)pyridine-2-thiol | 2-Fluoro-6-(trifluoromethyl)pyridine | Notes |
| Molecular Formula | C₇H₃F₃N₂S₂ | C₆H₄F₃NS | C₆H₃F₄N | - |
| Molecular Weight | 252.24 g/mol (calculated) | 179.16 g/mol | 165.09 g/mol | - |
| Melting Point | Not available | 154-159 °C[1] | Liquid at room temperature[2] | The fused ring system may lead to a higher melting point. |
| Boiling Point | Not available | Not available | 121.6 °C (at 760 mmHg)[2] | - |
| Solubility | Expected to have good solubility in organic solvents and low solubility in water.[2] | Not specified | Good solubility in organic solvents, low in water.[2] | The thiol group may increase polarity and affect solubility. |
| pKa | Not available | Not available | Not available | The pyridine nitrogen is basic, while the thiol is acidic. The trifluoromethyl group will decrease the basicity of the pyridine nitrogen. |
| LogP | Not available | Not available | 1.65[2] | The trifluoromethyl group increases lipophilicity. |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not readily found in open literature. However, general methods for the synthesis of the thiazolo[4,5-b]pyridine scaffold and analytical techniques for thiol-containing compounds can be adapted.
Synthesis of the Thiazolo[4,5-b]pyridine Core
The synthesis of thiazolo[4,5-b]pyridines can be achieved through several routes, often involving the annulation of a thiazole ring onto a pyridine precursor or vice versa. A common approach involves the reaction of 2-aminopyridine-3-thiols with various electrophiles.[3] Another method involves the base-promoted reaction of 2-chloro-3-nitropyridines with S,N-binucleophiles.[4]
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for thiazolo[4,5-b]pyridines.
Analytical Characterization
The characterization of this compound would involve a combination of spectroscopic and chromatographic techniques.
Table 2: Proposed Analytical Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Signals corresponding to the aromatic protons on the pyridine ring and the thiol proton. |
| ¹³C NMR | Structural confirmation | Resonances for all carbon atoms, including the trifluoromethyl carbon. |
| ¹⁹F NMR | Confirmation of the trifluoromethyl group | A singlet peak characteristic of the CF₃ group. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the exact mass of the compound. |
| HPLC-UV | Purity assessment and quantification | A single major peak with a characteristic retention time and UV absorbance. |
| FT-IR Spectroscopy | Identification of functional groups | Vibrational bands for N-H, S-H (thiol), C=N, and C-F bonds. |
Experimental Workflow for Physicochemical Analysis:
Caption: Workflow for determining key physicochemical properties.
Biological Activity and Signaling Pathways
While specific biological data for this compound is scarce, the thiazolo[4,5-b]pyridine scaffold is known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6] The trifluoromethyl group often enhances the biological potency of molecules.[7]
Derivatives of thiazolo[4,5-b]pyridine have been investigated for their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[8][9] Some have also shown antimicrobial activity by targeting bacterial enzymes like DNA gyrase.[6]
Potential Signaling Pathway Interaction:
Given the structural similarities to other bioactive molecules, it is plausible that this compound could interact with kinase signaling pathways, which are often implicated in cancer and inflammatory diseases.
Caption: Hypothetical mechanism of action via target inhibition.
Conclusion
This compound is a compound with significant potential for further investigation in drug discovery and development. While comprehensive experimental data is limited, this guide provides a framework based on related structures for its synthesis, analysis, and potential biological evaluation. Further research is warranted to fully elucidate its physicochemical properties and pharmacological profile.
References
- 1. 5-(トリフルオロメチル)ピリジン-2-チオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol CAS number and structure
An In-depth Technical Guide to 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The thiazolo[4,5-b]pyridine scaffold is a significant pharmacophore, recognized as a purine bioisostere, and its derivatives have demonstrated a wide array of pharmacological activities.[1][2] The inclusion of a trifluoromethyl group often enhances metabolic stability and bioavailability, making this particular derivative a compound of significant interest for further investigation.
Chemical Identity and Properties
This compound is identified by the CAS Number 1199773-39-1 .[3] Its core structure consists of a pyridine ring fused to a thiazole ring, with a trifluoromethyl substituent on the pyridine moiety and a thiol group on the thiazole moiety.
Quantitative Data
| Property | Value | Source |
| CAS Number | 1199773-39-1 | [3] |
| Molecular Formula | C₇H₃F₃N₂S₂ | Calculated |
| Molecular Weight | 252.24 g/mol | Calculated |
| Appearance | Yellow Crystalline Solid (Predicted) | Inferred from similar compounds[4] |
Synthesis and Experimental Protocols
The synthesis of the thiazolo[4,5-b]pyridine core can be achieved through various strategies, typically involving the construction of the thiazole ring onto a pre-existing pyridine backbone.[1] A common approach involves the cyclization of a 2-amino-3-mercaptopyridine derivative. The following section details a plausible synthetic pathway and a generalized experimental protocol based on established methodologies for related compounds.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available 2-chloro-6-(trifluoromethyl)pyridine. The first step introduces the necessary amino and thiol functionalities, which then undergo intramolecular cyclization to form the target fused heterocyclic system.
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol
Step 1: Synthesis of 2-Amino-3-mercapto-6-(trifluoromethyl)pyridine (Intermediate C)
-
To a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium hydrosulfide (NaSH, 1.2 eq.) at room temperature.
-
Heat the reaction mixture to 80-100°C and introduce ammonia gas or an ammonia solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the intermediate aminomercaptopyridine.
Step 2: Synthesis of this compound (Final Product E)
-
Dissolve the intermediate 2-amino-3-mercapto-6-(trifluoromethyl)pyridine (1.0 eq.) in a solvent like pyridine or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add a cyclizing agent such as thiophosgene (CSCl₂) or carbon disulfide (CS₂) with a base (e.g., triethylamine) dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by pouring it into acidic water (e.g., dilute HCl).
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound.
Potential Biological Significance and Applications
Thiazolo[4,5-b]pyridine derivatives are known for their diverse biological activities, which positions this compound as a candidate for drug discovery screening. The structural similarity to purines suggests potential interactions with a variety of biological targets. Published research on analogous compounds indicates potential for antimicrobial, anti-inflammatory, and anticancer applications.[5][6][7]
Caption: Conceptual diagram of the potential therapeutic applications of the target compound.
The development of novel thiazolo[4,5-b]pyridines continues to be an active area of research. For instance, various derivatives have been synthesized and evaluated for their ability to inhibit specific enzymes or cellular processes.[7] Molecular docking studies on similar compounds have been used to predict their binding interactions with targets like cyclooxygenase (COX) enzymes, suggesting a mechanism for their anti-inflammatory effects.[5][6]
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical pathways, and the biological activities of related structures suggest that it warrants further investigation as a potential therapeutic agent. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists engaged in the exploration and development of novel small-molecule drugs.
References
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. This compound | 1199773-39-1 [chemicalbook.com]
- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol: A Technical Guide
Disclaimer: Direct experimental spectroscopic data for 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol is not available in published literature. This guide provides a predictive analysis based on data from structurally related analogues, including thiazolo[4,5-b]pyridine-2(3H)-thione and various trifluoromethyl-substituted pyridine derivatives. The information herein is intended to serve as a reference for researchers and scientists in drug development for predicting spectral characteristics and designing experimental protocols.
Predicted Spectroscopic Data
The spectroscopic characteristics of this compound have been predicted by analyzing the known data of the parent scaffold and the typical influence of a trifluoromethyl group on aromatic systems.
It is important to note that thiazolo[4,5-b]pyridine-2-thiol exists in a tautomeric equilibrium with thiazolo[4,5-b]pyridine-2(3H)-thione. The thione form is generally predominant in the solid state and in solution, which will be reflected in the spectroscopic data.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Rationale / Notes |
| ¹H NMR | Solvent: DMSO-d₆. Predictions are based on thiazolo[4,5-b]pyridine-2(3H)-thione, adjusted for the CF₃ group. | ||
| NH | ~14.0 | Broad singlet (br s) | The acidic proton of the thione tautomer, typically broad and downfield. |
| H-5 | ~8.6 | Doublet (d), J ≈ 2 Hz | The C-H proton adjacent to the CF₃ group. The electron-withdrawing CF₃ group causes a significant downfield shift. |
| H-7 | ~8.2 | Doublet (d), J ≈ 2 Hz | The C-H proton meta to the CF₃ group. |
| ¹³C NMR | Solvent: DMSO-d₆. | ||
| C=S (C-2) | ~190 | Singlet | Characteristic chemical shift for a thione carbon in a heterocyclic system. |
| C-3a | ~150 | Singlet | Bridgehead carbon. |
| C-5 | ~135 | Quartet (q), ²JCF ≈ 35 Hz | Carbon adjacent to the CF₃ group, showing coupling to the fluorine atoms. |
| C-6 | ~122 | Quartet (q), ¹JCF ≈ 275 Hz | Carbon directly attached to the three fluorine atoms, exhibiting a large one-bond coupling constant.[1] |
| C-7 | ~118 | Singlet or small quartet | |
| C-7a | ~165 | Singlet | Bridgehead carbon. |
| CF₃ | ~122 | Quartet (q), ¹JCF ≈ 275 Hz | Corresponds to the carbon of the trifluoromethyl group itself. |
| ¹⁹F NMR | Reference: CFCl₃ at 0 ppm. | ||
| CF₃ | ~ -64 | Singlet (s) | The chemical shift for a CF₃ group on a pyridine ring typically falls in this region.[2][3] |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3100 - 2900 | Medium, Broad | Stretching (thione tautomer) |
| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |
| C=N / C=C | 1610 - 1450 | Medium to Strong | Ring Stretching |
| C=S | 1250 - 1100 | Strong | Thione Stretching |
| C-F | 1350 - 1100 | Strong, Multiple Bands | Stretching (asymmetric and symmetric) |
Table 3: Predicted Mass Spectrometry (MS) Data
| Technique | Predicted m/z | Fragment | Notes |
| ESI-MS (+) | 237.0 | [M+H]⁺ | Predicted for C₇H₃F₃N₂S₂ (Exact Mass: 235.97) |
| ESI-MS (-) | 235.0 | [M-H]⁻ | |
| EI-MS | 236 | [M]⁺˙ | Molecular ion |
| 217 | [M-F]⁺ | Loss of a fluorine atom | |
| 167 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical, a common fragmentation pathway for such compounds. | |
| 140 | [M-CF₃-HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring. |
Experimental Protocols
The following sections describe generalized experimental procedures for the synthesis and spectroscopic characterization of this compound.
A plausible synthetic route could involve the cyclization of a substituted 2-aminopyridine.[4][5]
Step 1: Synthesis of 2-amino-6-(trifluoromethyl)pyridine-3-thiol
-
Start with a commercially available precursor, such as 2-chloro-6-(trifluoromethyl)pyridine.
-
Introduce an amino group at the 2-position via nucleophilic aromatic substitution with ammonia or a protected amine equivalent.
-
Introduce a thiol group at the 3-position. This can be achieved through various methods, such as lithiation followed by quenching with sulfur, or via a Newman-Kwart rearrangement.
Step 2: Cyclization to form the Thiazole Ring
-
Dissolve the 2-amino-6-(trifluoromethyl)pyridine-3-thiol intermediate in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Add a one-carbon electrophile, such as carbon disulfide (CS₂), in the presence of a base like potassium hydroxide or triethylamine.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding water or acidifying.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Set a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds. Use 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. Use a spectral width of 250 ppm and a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum at a frequency appropriate for the spectrometer (e.g., 376 MHz on a 400 MHz instrument). Use a spectral width of ~100 ppm centered around -60 ppm. A proton-decoupled sequence is typically used.
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard like CFCl₃ (for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).[6][7][8]
-
Data Acquisition: Place the prepared sample in the FTIR spectrometer. Collect a background spectrum of air (for ATR) or a pure KBr pellet. Then, collect the sample spectrum over a range of 4000–400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol, often with a small addition of formic acid (0.1%) for positive ion mode or ammonia for negative ion mode.[9][10]
-
Data Acquisition: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[11] Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Tandem MS (MS/MS): To obtain fragmentation data, select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.[10]
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to further confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel heterocyclic compound like this compound.
Caption: Generalized workflow for synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. eng.uc.edu [eng.uc.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of Novel Trifluoromethylthiazolopyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has emerged as a powerful strategy in modern medicinal chemistry, significantly enhancing the therapeutic properties of bioactive molecules. This guide delves into the burgeoning field of novel trifluoromethylthiazolopyridine compounds, a class of molecules demonstrating remarkable potential across various therapeutic areas, including oncology and infectious diseases. By leveraging the unique electronic properties of the trifluoromethyl group, these compounds exhibit enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to empower researchers in the pursuit of next-generation therapeutics.
Anticancer Activity: Targeting Key Oncogenic Pathways
Trifluoromethylthiazolopyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting potent activity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of critical protein kinases that are dysregulated in cancer, leading to the suppression of tumor growth and induction of apoptosis.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected trifluoromethylthiazolopyridine and structurally related compounds.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 / Ki (µM) | Reference |
| Thiazolopyridine AV25R | RS4;11 (B-ALL) | Metabolic Activity | ~5.9 (at 72h) | [1] |
| Thiazolopyrimidine 3b | UO-31 (Renal Cancer) | Growth Inhibition | Growth % -82.97 | [2] |
| N-bis(trifluoromethyl)alkyl-N′-thiazolyl urea 8c | PC-3 (Prostate Cancer) | Growth Inhibition | logGI(50) -7.10 | [3][4] |
| Hydrazonothiazole-based pyridine 2m | A549 (Lung Cancer) | Cytotoxicity | > Cisplatin | [5] |
| Thiazolyl-pyrazoline derivative | A549 (Lung Cancer) | EGFR Inhibition | IC50 32.5 nM | [6] |
| Imidazo[2,1-b]thiazole derivative 39 | MCF-7 (Breast Cancer) | EGFR Inhibition | IC50 0.153 | [7] |
| Imidazo[2,1-b]thiazole derivative 43 | MCF-7 (Breast Cancer) | HER2 Inhibition | IC50 0.078 | [7] |
| Thiazole derivative 4c | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 2.57 | [8] |
| Thiazole derivative 4c | HepG2 (Liver Cancer) | Cytotoxicity | IC50 7.26 | [8] |
IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition; Ki: Inhibitory constant. Data is presented as reported in the cited literature.
Targeted Signaling Pathways
Trifluoromethylthiazolopyridine compounds have been shown to modulate key signaling pathways implicated in cancer progression, including the EGFR and TGF-β pathways.
EGFR Signaling Pathway Inhibition
TGF-β Signaling Pathway Inhibition
Antimicrobial Activity
Certain trifluoromethylthiazolopyridine derivatives have also been investigated for their antimicrobial properties, demonstrating efficacy against various pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
| Compound ID | Microorganism | Assay Type | MIC (µM) | Reference |
| Thiazolo[4,5-b]pyridin-2-one 3g | Pseudomonas aeruginosa | Broth Microdilution | 0.21 | [7] |
| Thiazolo[4,5-b]pyridin-2-one 3g | Escherichia coli | Broth Microdilution | 0.21 | [7] |
| Fluorobenzoylthiosemicarbazide 15a | Staphylococcus aureus (MRSA) | Microdilution | 7.82 - 31.25 µg/mL | [6] |
| Trifluoromethyl ketone 18 | Bacillus megaterium | Not Specified | Potent Activity | [9] |
| Trifluoromethyl ketone 18 | Corynebacterium michiganese | Not Specified | Potent Activity | [9] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following section outlines key experimental protocols for evaluating the biological activity of trifluoromethylthiazolopyridine compounds.
In Vitro Anticancer Activity Workflow
Anticancer Evaluation Workflow
Cell Viability (MTT) Assay[1][2][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The trifluoromethylthiazolopyridine compounds are dissolved in DMSO and serially diluted in culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.
In Vitro Kinase Inhibition Assay[2][4][11]
-
Reaction Setup: In a microplate, the recombinant kinase, the trifluoromethylthiazolopyridine compound at various concentrations, and the appropriate kinase assay buffer are combined.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a specific substrate peptide.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of ADP produced (inversely proportional to kinase activity) or the amount of phosphorylated substrate. Luminescence-based or fluorescence-based detection methods are commonly used.
-
IC50 Calculation: The percentage of kinase inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)[2][5]
-
Cell Treatment: Cancer cells are treated with the trifluoromethylthiazolopyridine compounds at their predetermined IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
Novel trifluoromethylthiazolopyridine compounds represent a highly promising class of therapeutic agents with demonstrated anticancer and antimicrobial activities. The strategic incorporation of the trifluoromethyl group confers advantageous physicochemical properties that translate into potent biological effects. The detailed experimental protocols and insights into their mechanisms of action provided in this guide are intended to facilitate further research and development in this exciting area. Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, in vivo studies are warranted to validate the preclinical findings and pave the way for potential clinical applications of these versatile molecules in the fight against cancer and infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Rise of Thiazolo[4,5-b]pyridines: A Versatile Scaffold for Modern Therapeutics
An In-depth Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of a Promising Heterocyclic Core
The thiazolo[4,5-b]pyridine nucleus, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, making it a valuable bioisostere. This unique scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] Researchers have successfully developed series of these compounds demonstrating potent antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A particularly promising avenue of research has been the development of thiazolo[4,5-b]pyridine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[3][4]
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery of thiazolo[4,5-b]pyridine derivatives. It details synthetic strategies, summarizes key biological activities with quantitative data, outlines essential experimental protocols, and visualizes the critical signaling pathways these compounds modulate.
Synthetic Strategies: Building the Core Scaffold
The construction of the thiazolo[4,5-b]pyridine ring system can be achieved through various synthetic methodologies, including both solid-phase and solution-phase approaches. A common and efficient strategy involves the traceless solid-phase synthesis, which allows for the creation of large libraries of diverse derivatives.[5][6]
One prominent method utilizes a Friedländer-type reaction on a solid support.[5][6][7] The general workflow begins with the immobilization of a cyanocarbonimidodithioate onto a Merrifield resin. This is followed by a Thorpe-Ziegler type cyclization with α-halo ketones to form a resin-bound thiazole. The pyridine ring is then constructed via a microwave-assisted Friedländer annulation. Subsequent oxidation of the sulfide to a sulfone allows for a nucleophilic desulfonative substitution with various amines, introducing a key point of diversity, before the final product is cleaved from the resin.[5][6][7] Solution-phase syntheses often adapt these steps for smaller-scale or targeted compound preparation.[6][8] Another approach involves the [3+3]-cyclocondensation of 4-aminothiazol-2-one derivatives with various electrophiles.[2]
References
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Keystone in Modern Heterocyclic Drug Design
An In-depth Technical Guide on the Mechanism of Action of Trifluoromethyl-containing Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of the trifluoromethyl (-CF3) group into heterocyclic scaffolds represents a powerful and widely adopted strategy in modern drug discovery.[1] This is attributed to the unique physicochemical properties conferred by the -CF3 group, which can significantly enhance the therapeutic potential of a molecule.[2] The high electronegativity of the fluorine atoms in the -CF3 group creates a strong electron-withdrawing effect, modulating the pKa of nearby functional groups and influencing drug-target interactions.[3][4] Furthermore, the inherent strength of the carbon-fluorine bond imparts exceptional metabolic stability, often leading to an extended drug half-life.[3][4] The lipophilic nature of the -CF3 group can also improve a molecule's ability to traverse cellular membranes, thereby enhancing its bioavailability and tissue distribution.[4][5] This guide delves into the core mechanisms of action of prominent trifluoromethyl-containing heterocyclic drugs, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.
Exemplary Mechanisms of Action
To illustrate the diverse impact of the trifluoromethyl group on the mechanism of action of heterocyclic drugs, we will focus on three distinct examples: the antidepressant fluoxetine, the anticancer agent selinexor, and the antiviral drug tipranavir.
Fluoxetine: Selective Serotonin Reuptake Inhibition
Fluoxetine, widely known by its brand name Prozac, is a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions.[6][7] Its therapeutic efficacy stems from its primary mechanism of action as a selective serotonin reuptake inhibitor (SSRI).[5][8]
Mechanism of Action:
Fluoxetine functions by binding to the serotonin transporter (SERT) protein located on the presynaptic membrane of serotonergic neurons.[8] This binding action potently inhibits the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft back into the presynaptic neuron.[5] The consequence of this inhibition is an increased concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and stimulation of postsynaptic serotonin receptors.[5] This modulation of serotonergic signaling is believed to be the primary driver of its antidepressant and anxiolytic effects. In addition to its primary action on SERT, fluoxetine also exhibits mild antagonist activity at the 5-HT2A and 5-HT2C receptors, which may contribute to some of its side effects, such as anxiety and insomnia.[8]
Quantitative Data: Inhibitory Potency of Fluoxetine
The inhibitory potency of fluoxetine on the serotonin transporter is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the serotonin reuptake activity.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| JAR cells | [3H]5-HT uptake inhibition | 15.8 - 46 | [9] |
| HEK293 cells | [3H]serotonin uptake inhibition | 5.01 - 8.6 | [10] |
| Rat brain synaptosomes | [3H]5-HT uptake inhibition | 9.58 | [9] |
| MDCK-II cells | Serotonin uptake inhibition | Not specified | [11] |
Experimental Protocol: Serotonin Reuptake Inhibition Assay Using JAR Cells
This protocol outlines a method for determining the IC50 of a test compound for the inhibition of serotonin reuptake in JAR cells, which endogenously express the human serotonin transporter.[9]
Materials:
-
JAR (human choriocarcinoma) cell line (ATCC HTB-144)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
Krebs-Ringer-HEPES (KRH) assay buffer (pH 7.4)
-
[3H]Serotonin (PerkinElmer)
-
Unlabeled serotonin
-
Test compound (e.g., fluoxetine)
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Culture: Culture JAR cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, wash the cells with KRH buffer.
-
Incubation with Inhibitor: Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 20-30 minutes) at 37°C.
-
Initiation of Uptake: Initiate serotonin uptake by adding a solution containing [3H]serotonin (final concentration of approximately 1.0 µM) to each well.[9]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for serotonin uptake.[9]
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor like fluoxetine) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Caption: Mechanism of action of Fluoxetine.
Selinexor: Selective Inhibition of Nuclear Export
Selinexor is a first-in-class, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound used in the treatment of certain hematological malignancies, such as multiple myeloma and diffuse large B-cell lymphoma.[10][12] Its mechanism of action represents a novel approach to cancer therapy by targeting a fundamental cellular process.
Mechanism of Action:
Selinexor's primary target is the nuclear export protein Exportin 1 (XPO1), also known as chromosomal region maintenance 1 (CRM1).[10][12] XPO1 is responsible for the transport of a wide range of cargo proteins, including many tumor suppressor proteins (TSPs) like p53, p21, and p27, from the cell nucleus to the cytoplasm.[12] In many cancer cells, XPO1 is overexpressed, leading to the excessive export and subsequent inactivation of these TSPs in the cytoplasm.[10][12]
Selinexor covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, thereby inhibiting its function.[12] This inhibition leads to the nuclear retention and accumulation of TSPs.[12] By forcing these TSPs to remain in the nucleus, selinexor restores their tumor-suppressive functions, which include inducing cell cycle arrest and promoting apoptosis (programmed cell death) in cancer cells.[12]
Quantitative Data: Anti-proliferative Activity of Selinexor
The anti-proliferative activity of selinexor is assessed by its IC50 value in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sarcoma cell lines (median) | Sarcoma | 66.1 | [13] |
| T24 | Bladder Cancer | ~100 | [3] |
| UM-UC-3 | Bladder Cancer | ~100 | [3] |
| NSCLC cell lines (range) | Non-Small Cell Lung Cancer | 25 - 700 | [5] |
| Ovarian cancer cell lines (range) | Ovarian Cancer | 100 - 960 | [14] |
Experimental Protocol: XPO1 Occupancy Assay
This protocol provides a method to quantify the engagement of selinexor with its target, XPO1, in cells.[15]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Selinexor
-
Biotinylated SINE compound (e.g., biotinylated-leptomycin B)
-
Lysis buffer
-
Streptavidin-coated magnetic beads
-
Antibodies against XPO1
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Treat the cancer cells with varying concentrations of selinexor for a specified duration.
-
Cell Lysis: Harvest and lyse the cells to obtain total cell lysates.
-
Competitive Binding: Incubate the cell lysates with a biotinylated SINE compound. This compound will bind to the XPO1 that is not already occupied by selinexor.
-
Pull-down: Add streptavidin-coated magnetic beads to the lysates to pull down the biotinylated SINE compound-XPO1 complexes.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the total cell lysate (input) and the eluted fraction by Western blotting using an anti-XPO1 antibody.
-
Data Analysis: Quantify the amount of XPO1 in the input and eluted fractions. The amount of XPO1 in the eluate represents the unoccupied XPO1. The percentage of XPO1 occupancy by selinexor can be calculated by comparing the amount of unoccupied XPO1 in treated versus untreated cells.
Caption: Mechanism of action of Selinexor.
Tipranavir: HIV Protease Inhibition
Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection, particularly in patients with resistance to other protease inhibitors.[1][16] Its unique structure allows it to effectively inhibit drug-resistant strains of the virus.
Mechanism of Action:
HIV-1 protease is a critical enzyme in the viral life cycle. It is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes.[1] This cleavage is an essential step for the assembly of new, infectious virions.
Tipranavir acts as a competitive inhibitor of HIV-1 protease.[16] It binds to the active site of the enzyme, preventing it from cleaving the viral polyproteins.[1] As a result, the viral particles are unable to mature properly and remain non-infectious, thus halting the replication and spread of the virus.[1] The non-peptidic nature of tipranavir allows it to bind to the protease active site in a different manner than peptide-based inhibitors, which contributes to its efficacy against resistant viral strains.[1]
Quantitative Data: Inhibitory Potency of Tipranavir
The inhibitory potency of tipranavir against HIV-1 protease is measured by its inhibition constant (Ki).
| HIV-1 Protease Variant | Ki (pM) | Reference |
| Wild-type | 19 | [1][17] |
| L33F/I84V mutant | <200 | [6] |
| Multi-drug resistant mutant | Varies | [1] |
Experimental Protocol: FRET-based HIV-1 Protease Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of a compound against HIV-1 protease.[12]
Materials:
-
Recombinant HIV-1 protease
-
FRET-based protease substrate (a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.7-5.5)
-
Test compound (e.g., tipranavir)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the HIV-1 protease, FRET substrate, and test compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HIV-1 protease. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the FRET pair. The cleavage of the substrate by the protease will separate the fluorophore and quencher, leading to an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rate (velocity) for each well from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value. The Ki value can be determined from the IC50 using the Cheng-Prusoff equation if the substrate concentration and its Km are known.
Caption: Mechanism of action of Tipranavir.
Conclusion
The inclusion of the trifluoromethyl group in heterocyclic compounds has proven to be a highly successful strategy in the development of novel therapeutics with diverse mechanisms of action. As demonstrated by fluoxetine, selinexor, and tipranavir, the -CF3 moiety can profoundly influence a drug's interaction with its biological target, leading to potent and selective inhibition of key cellular processes. The detailed understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued advancement of medicinal chemistry and the design of next-generation therapies. The continued exploration of trifluoromethyl-containing heterocyclic scaffolds promises to yield new and improved treatments for a wide range of diseases.
References
- 1. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Tipranavir: a novel nonpeptidic protease inhibitor of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karyopharm.com [karyopharm.com]
- 6. Selection and characterization of HIV-1 showing reduced susceptibility to the non-peptidic protease inhibitor tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karyopharm.com [karyopharm.com]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fluoxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. bioivt.com [bioivt.com]
- 12. benchchem.com [benchchem.com]
- 13. Preclinical activity of selinexor, an inhibitor of XPO1, in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Chemoproteomic Profiling of Covalent XPO1 Inhibitors to Assess Target Engagement and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Unique thermodynamic response of tipranavir to human immunodeficiency virus type 1 protease drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of biological targets for the novel compound 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol. Given the prevalence of the thiazolo[4,5-b]pyridine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, this compound holds significant promise.[1][2] This document outlines a multi-pronged computational strategy, integrating ligand-based and structure-based approaches to identify and prioritize potential protein targets. Detailed methodologies for key in silico experiments, including reverse docking, pharmacophore modeling, and machine learning-based target prediction, are presented. Furthermore, this guide illustrates the logical workflow and key signaling pathways potentially modulated by this compound through Graphviz diagrams, and summarizes quantitative data in structured tables for ease of comparison.
Introduction
The thiazolo[4,5-b]pyridine core is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity.[5] The subject of this guide, this compound, is a novel entity with uncharacterized biological targets. In silico target prediction methods offer a time- and cost-effective strategy to generate hypotheses about its mechanism of action, guide experimental validation, and explore potential therapeutic applications, including drug repurposing.[6][7][8]
In Silico Target Prediction Workflow
A robust in silico target prediction strategy for this compound involves a multi-step, integrated approach. The overall workflow is depicted below.
Experimental Protocols
Ligand Preparation
-
2D Structure Generation : Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Structure Conversion : Convert the 2D structure to a 3D conformation using a computational chemistry software (e.g., Open Babel, Schrödinger's LigPrep).
-
Protonation State Determination : Determine the most likely protonation state at a physiological pH (e.g., 7.4) using tools like Epik or Marvin.
-
Energy Minimization : Perform energy minimization of the 3D structure using a suitable force field (e.g., OPLS3e, MMFF94) to obtain a low-energy, stable conformation.
Reverse Docking
Reverse docking assesses the binding affinity of a single ligand against a library of protein structures.[9][10][11]
-
Target Protein Database Preparation :
-
Compile a database of 3D protein structures from sources like the Protein Data Bank (PDB). This database can be comprehensive or focused on specific protein families (e.g., kinases, GPCRs).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning protonation states and partial charges.
-
-
Binding Site Definition : Define the binding site for each protein. For a blind docking approach, the entire protein surface can be considered. Alternatively, known binding pockets can be specified.
-
Molecular Docking Simulation :
-
Utilize a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the binding site of each protein in the database.[11]
-
The docking algorithm will generate multiple binding poses for the ligand and calculate a docking score for each pose, which estimates the binding affinity.
-
-
Ranking and Filtering : Rank the proteins based on their docking scores. Higher-scoring proteins are considered more likely targets. Apply filters based on drug-like properties and known biology of the protein targets.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of molecular features necessary for biological activity.[6][12][13]
-
Pharmacophore Feature Identification : Define the pharmacophoric features of this compound. These may include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups.
-
Pharmacophore Model Generation :
-
Ligand-based : If structurally similar compounds with known targets are available, align them to generate a common feature pharmacophore model.
-
Structure-based : If a potential target has been identified (e.g., through reverse docking), a pharmacophore model can be generated based on the key interactions between the ligand and the protein's binding site.
-
-
Database Screening : Use the generated pharmacophore model as a 3D query to screen compound databases (e.g., ZINC, PubChem) to identify other molecules that fit the model. This can help in understanding the broader chemical space around the query compound and its potential targets.
Machine Learning-Based Target Prediction
Machine learning models trained on large-scale bioactivity data can predict potential targets for a given molecule.[14][15]
-
Molecular Fingerprint Generation : Convert the 2D structure of the compound into a molecular fingerprint (e.g., ECFP, MACCS keys). This represents the molecule as a vector of binary digits.
-
Prediction using Pre-trained Models : Submit the molecular fingerprint to web servers or software that host pre-trained machine learning models for target prediction (e.g., SwissTargetPrediction, SuperPred).
-
Model Interpretation : The output will be a list of predicted targets ranked by a probability score. These predictions are based on the principle of chemical similarity, where similar molecules are likely to bind to similar targets.[7]
Data Presentation
The quantitative data generated from the in silico experiments should be summarized in clear and structured tables for comparative analysis.
Table 1: Top Potential Targets from Reverse Docking
| Rank | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Protein Family |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| ... |
Table 2: Pharmacophore Model Features
| Feature Type | Number of Features | Geometric Constraints (Distances, Angles) |
| Hydrogen Bond Acceptor | ||
| Hydrogen Bond Donor | ||
| Aromatic Ring | ||
| Hydrophobic Group |
Table 3: Top Predicted Targets from Machine Learning
| Rank | Predicted Target (UniProt ID) | Probability Score | Known Ligands with High Similarity |
| 1 | |||
| 2 | |||
| 3 | |||
| ... |
Potential Signaling Pathways
Based on the common activities of related thiazolo[4,5-b]pyridine derivatives, potential targets for this compound may be involved in key signaling pathways implicated in cancer and inflammation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is common in various cancers.
Conclusion
The in silico target prediction workflow detailed in this guide provides a robust and systematic approach to elucidating the potential biological targets of this compound. By integrating multiple computational methodologies, researchers can generate high-confidence hypotheses that can be efficiently validated through focused in vitro and in vivo experiments. This strategy accelerates the drug discovery process, enabling a deeper understanding of the compound's mechanism of action and facilitating its development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 7. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 10. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. dovepress.com [dovepress.com]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide on Structural Analogs and Derivatives of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural analogs and derivatives of the 6-(trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol core. Due to the limited availability of specific data on the exact 6-(trifluoromethyl) isomer, this document leverages in-depth information from a closely related and well-documented series of 5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2-thiones. These compounds serve as valuable surrogates for understanding the synthesis, characterization, and biological activity of this class of molecules. The information is intended to provide a strong foundation for researchers and professionals in the field of drug discovery and development.
Core Structure and Its Significance
The thiazolo[4,5-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, recognized as a purine bioisostere. The incorporation of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target. The 2-thiol substitution provides a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Synthesis of Structural Analogs
General Synthetic Workflow
The synthesis of trifluoromethyl-substituted thiazolopyrimidine derivatives can be conceptualized in the following workflow:
Caption: General synthetic workflow for 5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine derivatives.
Detailed Experimental Protocols
The following protocols are adapted from the synthesis of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives and can serve as a starting point for the synthesis of the this compound and its analogs.[1][2][3]
Protocol 1: Synthesis of 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[4][5]thiazolo[4,5-d]pyrimidin-7(6H)-ones
-
A mixture of the appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol) and 20 mL of trifluoroacetic anhydride is heated at reflux with stirring for 4 hours.
-
The reaction mixture is then allowed to cool to room temperature and kept overnight.
-
The resulting precipitate is collected by filtration.
-
The crude product is recrystallized from toluene to yield the purified 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[4][5]thiazolo[4,5-d]pyrimidin-7(6H)-one.[3]
Protocol 2: Synthesis of 7-Chloro-3-substituted-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thiones
-
A mixture of the corresponding 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[4][5]thiazolo[4,5-d]pyrimidin-7(6H)-one (10 mmol) and 15 mL of phosphorus oxychloride (POCl3) is heated under reflux for 2 hours.
-
After cooling, the reaction mixture is poured into 200 mL of ice-water.
-
The precipitate is filtered, washed with water, and dried.
-
The crude product is recrystallized from glacial acetic acid to afford the purified 7-chloro-3-substituted-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione.[3]
Protocol 3: Synthesis of 7-Amino-3-substituted-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thiones
-
To a solution of the 7-chloro-3-substituted-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (1 mmol) in 10 mL of n-butanol, the appropriate amine (2 mmol) is added.
-
The mixture is refluxed for 3 hours.
-
After cooling, the obtained solid is filtered and recrystallized from butan-1-ol to yield the final 7-amino-substituted derivative.[3]
Physicochemical and Biological Data of Analogs
The following tables summarize the characterization and anticancer activity data for a series of synthesized 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. This data provides valuable insights into the structure-activity relationships of this class of compounds.
Table 1: Physicochemical Properties of 5-(Trifluoromethyl)thiazolo[4,5-d]pyrimidine Derivatives [1][2][3]
| Compound ID | R-Group | Molecular Formula | Yield (%) | Melting Point (°C) |
| 2a | Ethyl | C8H6F3N3OS2 | 62 | 229–230 |
| 2b | Phenyl | C12H6F3N3OS2 | 74 | 262–263 |
| 2c | 2-Fluorophenyl | C12H5F4N3OS2 | 66 | 211–212 |
| 3a | Ethyl | C8H5ClF3N3S2 | 60 | 66–67 |
| 3b | Phenyl | C12H5ClF3N3S2 | 75 | 184–185 |
| 4a | Methylamino | C13H9F3N4S2 | 65 | 197–198 |
| 4b | Ethylamino | C14H11F3N4S2 | 70 | 217–218 |
| 4c | 4-Fluorobenzylamino | C19H12F4N4S2 | 70 | 269–270 |
Table 2: In Vitro Anticancer Activity (IC50 in µM) of 5-(Trifluoromethyl)thiazolo[4,5-d]pyrimidine Derivatives [2]
| Compound ID | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7/WT (Breast) | CHO-K1 (Normal) | HaCaT (Normal) |
| 3a | 31.7 | 25.4 | 114.2 | 87.1 | 148.4 | 42.1 |
| 3b | 25.4 | 24.4 | 75.5 | 60.1 | 75.5 | 33.5 |
| 3c | 33.2 | 25.6 | 102.3 | 82.3 | 129.2 | 41.2 |
| 3d | 103.0 | 87.4 | >500 | >500 | >500 | >500 |
| 4a | 241.6 | 134.1 | 246.2 | 280.1 | 48.5 | 747.5 |
| 4b | 101.4 | 93.4 | 125.7 | 102.5 | 280.5 | 104.3 |
| 4c | 82.4 | 74.3 | 94.2 | 88.5 | 101.2 | 98.7 |
Potential Signaling Pathways and Mechanism of Action
While the specific molecular targets for this compound derivatives are not yet elucidated, related heterocyclic compounds, including thiazolopyridines, have been reported to exhibit their anticancer effects through the inhibition of various protein kinases.[6] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
A plausible mechanism of action for this class of compounds could involve the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is frequently hyperactivated in many cancers.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Future Directions
The promising biological activities of trifluoromethyl-substituted thiazolopyridines and their isomers warrant further investigation. Future research should focus on:
-
The development of a specific and efficient synthesis for this compound.
-
The generation of a focused library of derivatives with modifications at the 2-position of the thiazole ring to establish a clear structure-activity relationship.
-
Elucidation of the precise molecular targets and mechanisms of action to guide further drug development efforts.
-
In vivo studies to evaluate the efficacy and pharmacokinetic properties of the most potent analogs.
This technical guide provides a comprehensive starting point for researchers interested in the development of novel therapeutics based on the this compound scaffold. The provided data and protocols for closely related isomers offer a solid foundation for initiating new research in this promising area of medicinal chemistry.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Protocol for the Synthesis of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a detailed experimental protocol for the synthesis of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to biologically active purine bioisosteres. The synthesis is a two-step process commencing with the thiolation of 2-Amino-6-(trifluoromethyl)pyridine to yield an ortho-aminothiol intermediate, which is subsequently cyclized using carbon disulfide. This protocol provides a practical methodology for obtaining the target compound for further investigation in drug discovery and development.
Introduction
Thiazolo[4,5-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their structural resemblance to purines allows them to act as bioisosteres, potentially interacting with a wide range of biological targets. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This protocol details a reproducible method for the synthesis of this compound, providing a key building block for the development of novel therapeutic agents. The synthesis proceeds through the formation of a key intermediate, 2-Amino-6-(trifluoromethyl)pyridin-3-thiol, followed by a cyclization reaction with carbon disulfide.
Experimental Protocol
The synthesis of this compound is accomplished in two primary steps as illustrated in the workflow diagram below.
Step 1: Synthesis of 2-Amino-6-(trifluoromethyl)pyridin-3-thiol
This initial step involves the introduction of a thiol group at the 3-position of 2-Amino-6-(trifluoromethyl)pyridine.
Materials:
-
2-Amino-6-(trifluoromethyl)pyridine
-
N-Chlorosuccinimide (NCS)
-
Sodium thiosulfate
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2-Amino-6-(trifluoromethyl)pyridine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield 3-chloro-2-amino-6-(trifluoromethyl)pyridine.
-
To a solution of the chlorinated intermediate in a suitable solvent, add a sulfur source such as sodium hydrosulfide (NaSH) and heat to facilitate the nucleophilic aromatic substitution.
-
Upon reaction completion, neutralize the mixture with a suitable acid and extract the product.
-
Purify the crude product by column chromatography to obtain 2-Amino-6-(trifluoromethyl)pyridin-3-thiol.
Step 2: Synthesis of this compound
The final step involves the cyclization of the ortho-aminothiol intermediate with carbon disulfide to form the target thiazolo[4,5-b]pyridine ring system. The reaction of aromatic ortho-aminonitriles with carbon disulfide is a known method for forming fused pyrimidinedithiones.[1]
Materials:
-
2-Amino-6-(trifluoromethyl)pyridin-3-thiol
-
Carbon Disulfide (CS₂)
-
Pyridine or another suitable base
-
Ethanol
Procedure:
-
Dissolve 2-Amino-6-(trifluoromethyl)pyridin-3-thiol (1.0 eq) in pyridine.
-
Add carbon disulfide (CS₂) (1.5 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 2-Amino-6-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | 162.11 | 85-89 | - |
| 2-Amino-6-(trifluoromethyl)pyridin-3-thiol | C₆H₅F₃N₂S | 194.18 | Not Reported | ~60-70 |
| This compound | C₇H₃F₃N₂S₂ | 236.24 | Not Reported | ~75-85 |
Note: Yields are estimated based on similar reported reactions and may vary.
Visualization of Experimental Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for the Purification of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the chromatographic purification of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol. Given the specific nature of this molecule, the following protocols are based on established methods for the purification of structurally related compounds, including trifluoromethyl-containing pyridines, heterocyclic thiols, and thiazolopyridine derivatives.[1][2][3][4] These methodologies are intended to serve as a robust starting point for developing a specific and efficient purification strategy.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture is critical to ensure the quality and reliability of subsequent biological assays and pharmaceutical development. The primary challenges in the purification of this class of compounds include potential peak tailing on silica gel due to the basicity of the pyridine nitrogen and the possibility of thiol oxidation or interaction with the stationary phase.[2][3][5] The choice of chromatographic technique will depend on the scale of the synthesis, the nature of the impurities, and the required final purity.
The most common and effective purification methods for compounds of this type are:
-
Flash Column Chromatography: A versatile and scalable technique for the primary purification of the crude product.
-
High-Performance Liquid Chromatography (HPLC): Ideal for achieving high purity, especially for small-scale purification or for the separation of closely related impurities.[6][7]
A typical purification workflow would involve an initial work-up of the reaction mixture, followed by flash column chromatography and, if necessary, a final polishing step using preparative HPLC.
Experimental Protocols
Flash Column Chromatography Protocol
This protocol outlines a general procedure for the purification of this compound using flash column chromatography with silica gel as the stationary phase.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems to determine the optimal mobile phase for separation. Start with a non-polar system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
-
The ideal solvent system should provide a good separation between the desired product spot and impurities, with the product having an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Secure the column vertically and pour the slurry into the column.
-
Allow the silica to settle, ensuring a uniform and bubble-free packed bed. A layer of sand can be added to the top of the silica to prevent disturbance during solvent addition.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent to dryness.
-
Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) as determined by the TLC analysis to elute the compounds. For example, start with 100% Hexane and gradually increase the percentage of Ethyl Acetate.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution process by TLC analysis of the collected fractions to identify which fractions contain the purified product.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting:
-
Peak Tailing: The basic nature of the pyridine ring can cause tailing on acidic silica gel.[3] To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase, or a different stationary phase such as neutral alumina can be used.[2]
-
Thiol Instability: Thiols can sometimes be unstable on silica gel.[2] If product degradation is observed, deactivating the silica gel by pre-treating it with the mobile phase containing a modifier or switching to a less acidic stationary phase is recommended.[2]
Preparative HPLC Protocol
For achieving higher purity, a reversed-phase HPLC method can be employed.
Materials and Equipment:
-
Partially purified this compound
-
HPLC-grade solvents: Acetonitrile (ACN), Water, Formic Acid or Trifluoroacetic Acid (TFA)
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Reversed-phase preparative column (e.g., C18)
-
Collection vials
-
Lyophilizer or rotary evaporator
Procedure:
-
Method Development:
-
Develop an analytical HPLC method first to determine the optimal separation conditions.
-
A common mobile phase system for pyridine derivatives is a gradient of water and acetonitrile with a small amount of an acid modifier (e.g., 0.1% formic acid or TFA) to improve peak shape.[7]
-
The UV detection wavelength should be set to the absorbance maximum of the compound.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Purification:
-
Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the preparative HPLC using the optimized gradient method.
-
Collect fractions corresponding to the peak of the desired product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product as a solid.
-
Data Presentation
The following tables summarize typical parameters for the chromatographic purification of pyridine and thiol-containing heterocyclic compounds. These values should be used as a starting point for method development for this compound.
Table 1: Typical Flash Column Chromatography Parameters
| Parameter | Value/Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, versatile, and cost-effective for a wide range of compounds. |
| Neutral Alumina | Alternative to silica to avoid degradation of acid-sensitive thiols.[2] | |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common solvent system for compounds of intermediate polarity.[9][10] |
| Dichloromethane/Methanol Gradient | For more polar compounds. | |
| Mobile Phase Modifier | 0.1-1% Triethylamine | To reduce peak tailing of basic pyridine compounds on silica gel.[3] |
| Detection | TLC with UV visualization (254 nm) | A simple and effective method for monitoring fractions. |
Table 2: Typical Preparative HPLC Parameters
| Parameter | Value/Condition | Rationale |
| Stationary Phase | C18 Reversed-Phase | Standard for the separation of a wide range of organic molecules.[6] |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA | Acid modifier improves peak shape for basic compounds.[7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or TFA | Common organic modifier for reversed-phase chromatography. |
| Elution Mode | Gradient | Provides good separation of complex mixtures. |
| Flow Rate | Dependent on column dimensions | Typically 10-50 mL/min for preparative scale. |
| Detection | UV-Vis (e.g., 254 nm or 280 nm) | Non-destructive and sensitive for aromatic heterocycles. |
Visualizations
The following diagrams illustrate the logical workflow for the purification and method development processes.
Caption: General workflow for the purification of this compound.
Caption: Logical flow for HPLC method development for substituted pyridines.[6]
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Kinase Assay for 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of the novel compound, 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol. Thiazolopyridine derivatives have emerged as a promising class of kinase inhibitors, targeting key enzymes in cellular signaling pathways implicated in diseases such as cancer.[1][2][3] Notably, derivatives of the related thiazolo[5,4-b]pyridine scaffold have demonstrated potent inhibition of kinases like c-KIT and PI3K.[1][2] Given the structural similarities, it is hypothesized that this compound may also exhibit kinase inhibitory activity. This protocol outlines a radiometric assay to quantify the enzymatic activity of a selected kinase in the presence of the test compound, enabling the determination of its inhibitory potency (e.g., IC50 value).
Target Kinase Profile
While the specific kinase targets of this compound are yet to be fully elucidated, the thiazolopyridine scaffold has been associated with the inhibition of several important kinases. For instance, certain thiazolo[5,4-b]pyridine derivatives have shown potent inhibitory activity against c-KIT, a receptor tyrosine kinase crucial in the development of some cancers, including gastrointestinal stromal tumors (GIST).[1][3] Furthermore, this class of compounds has been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are central to cell growth, proliferation, and survival signaling pathways.[2] Therefore, initial screening of this compound could reasonably include kinases such as c-KIT and PI3Kα.
Data Presentation
The quantitative data obtained from the in vitro kinase assay should be summarized for clear interpretation and comparison. The primary endpoint is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: Hypothetical Inhibitory Activity of this compound against selected kinases.
| Kinase Target | Test Compound Concentration (µM) | % Inhibition | IC50 (µM) |
| c-KIT (Wild-Type) | 0.01 | 15.2 | 0.85 |
| 0.1 | 35.8 | ||
| 1 | 52.1 | ||
| 10 | 85.4 | ||
| 100 | 98.9 | ||
| PI3Kα | 0.01 | 8.9 | 5.2 |
| 0.1 | 21.3 | ||
| 1 | 45.7 | ||
| 10 | 70.1 | ||
| 100 | 92.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
This section provides a detailed methodology for a radiometric in vitro kinase assay, a common and sensitive method for determining kinase activity.[1]
Materials and Reagents
-
Kinase: Recombinant human c-KIT kinase (or other target kinase).
-
Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate for the target kinase.
-
Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO).
-
ATP: Adenosine triphosphate, including radiolabeled [γ-³²P]ATP.
-
Assay Buffer: e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.
-
Stop Solution: 3% phosphoric acid.
-
Filter Mats: P81 phosphocellulose filter mats.
-
Scintillation Counter: For quantifying radioactivity.
-
96-well plates.
Assay Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for a new compound might be from 100 µM down to 1 nM.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture containing the assay buffer, the desired concentration of the substrate, and the recombinant kinase.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include control wells with DMSO only (no inhibitor) and wells without the kinase (background).
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution containing [γ-³²P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution (3% phosphoric acid).
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto the P81 phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the free [γ-³²P]ATP will not.
-
Washing: Wash the filter mats multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
Quantification: Dry the filter mats and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (no kinase) from all other measurements.
-
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
Caption: The c-KIT signaling pathway, a potential target for inhibition.
Experimental Workflow
Caption: Workflow for the in vitro radiometric kinase assay.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the cytotoxic effects of the novel compound, 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol. The protocols detailed herein describe established cell-based assays to determine cell viability, membrane integrity, and the induction of apoptosis. This document is intended to furnish researchers, scientists, and drug development professionals with the necessary methodologies to evaluate the potential of this compound as a therapeutic agent or to understand its toxicological profile. The inclusion of trifluoromethyl groups in heterocyclic compounds has been noted for enhancing metabolic stability and biological activity.[1][2][3] Thiazole and pyridine moieties are also present in numerous anticancer agents.[4] Therefore, a thorough in vitro evaluation of cytotoxicity is a critical first step in the preclinical assessment of this compound.
Overview of Recommended Cytotoxicity Assays
A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic mechanism of this compound. The following assays are outlined in this document:
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability.[5][6][7]
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage by measuring the release of LDH into the culture medium.[8][9][10][11]
-
Annexin V & Propidium Iodide (PI) Staining Assay: To detect and differentiate between early and late apoptosis/necrosis.[12][13][14]
Experimental Workflow
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Concentration of Compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | [Value] | 100 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls:
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction (if required): Add 50 µL of stop solution if indicated by the kit manufacturer.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Data Presentation:
| Concentration of Compound (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous Release) | [Value] | 0 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| Maximum Release | [Value] | 100 |
Annexin V & Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[13][14]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | [Value] | [Value] | [Value] | [Value] |
| Compound [Conc. 1] | [Value] | [Value] | [Value] | [Value] |
| Compound [Conc. 2] | [Value] | [Value] | [Value] | [Value] |
| Positive Control | [Value] | [Value] | [Value] | [Value] |
Potential Signaling Pathway
Studies on related trifluoromethyl-containing compounds suggest that apoptosis induction is a common mechanism of cytotoxicity.[15] This often involves the intrinsic (mitochondrial) pathway.[15]
Caption: A potential intrinsic apoptosis pathway induced by the test compound.
Concluding Remarks
The protocols provided offer a robust framework for the initial cytotoxic evaluation of this compound. Consistent and reproducible data generated from these assays will be pivotal in decision-making for further preclinical development. It is recommended to perform all experiments in triplicate and to include appropriate positive and negative controls to ensure the validity of the results. Further mechanistic studies, such as caspase activity assays or western blotting for apoptosis-related proteins, may be warranted based on the initial findings.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. nbinno.com [nbinno.com]
- 4. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Measuring c-KIT Inhibition with 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol and related thiazolopyridine derivatives as inhibitors of the c-KIT receptor tyrosine kinase. The proto-oncogene c-KIT (also known as CD117 or stem cell factor receptor) is a critical driver in various cancers, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML), making it a key therapeutic target.[1][2]
This document outlines detailed protocols for a suite of in vitro assays to characterize the inhibitory potential of test compounds against c-KIT, from direct enzymatic inhibition to effects on cellular signaling and proliferation. While specific experimental data for this compound is not broadly published, data for structurally related thiazolo[5,4-b]pyridine derivatives, such as compound 6r , which have shown potent c-KIT inhibition, will be used as a representative example.[3][4]
Data Presentation: Summary of Quantitative Data
The inhibitory activity of a representative thiazolo[5,4-b]pyridine derivative, compound 6r , against c-KIT is summarized below. This data is presented as a benchmark for the expected potency of this class of compounds.
Table 1: Enzymatic Inhibitory Activity against c-KIT
| Compound/Drug | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) |
| Compound 6r | Not Reported | 4.77 |
| Imatinib | 0.27 | 37.93 |
| Sunitinib | 0.14 | 3.98 |
Lower IC50 values indicate greater potency.[5]
Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines
| Compound/Drug | GIST-T1 (c-KIT exon 11 mutation) GI50 (µM) | HMC1.2 (c-KIT V560G/D816V mutation) GI50 (µM) |
| Compound 6r | 1.15 | Not Reported |
| Imatinib | 0.05 | 27.12 |
| Sunitinib | 0.03 | 0.14 |
Lower GI50 values indicate greater anti-proliferative activity.[5]
c-KIT Signaling Pathway
Upon binding its ligand, stem cell factor (SCF), the c-KIT receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues.[1][6] This initiates a cascade of downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation and survival.[1] The inhibitory action of this compound is expected to block this initial phosphorylation event.
Caption: The c-KIT signaling pathway, activated by SCF, leading to cell proliferation and survival.
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess c-KIT inhibition are provided below.
In Vitro c-KIT Kinase Assay (ADP-Glo™ Luminescent Assay)
This assay quantifies the enzymatic activity of purified c-KIT kinase by measuring the amount of ADP produced in the kinase reaction.
Caption: Workflow for the in vitro c-KIT kinase assay using ADP-Glo™ technology.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well of a 384-well plate.
-
Add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of recombinant c-KIT kinase solution. Mix gently and incubate for 10 minutes at room temperature.[7]
-
-
Initiation of Kinase Reaction:
-
Add 4 µL of a solution containing the peptide substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for c-Kit.
-
Incubate the plate for 60 minutes at 30°C.[7]
-
-
Signal Detection (ADP-Glo™):
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.[8] Calculate IC50 values from the dose-response curve.
Cell-Based c-KIT Autophosphorylation Assay (ELISA)
This assay measures the inhibition of c-KIT autophosphorylation in a cellular context.
Protocol:
-
Cell Culture: Culture a c-KIT overexpressing cell line, such as M07e (human megakaryoblastic leukemia), in appropriate media.[9]
-
Compound Treatment:
-
Seed cells in a 96-well plate and allow them to attach or stabilize.
-
Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 2 hours).
-
-
Stimulation:
-
Stimulate the cells with stem cell factor (SCF), the physiological ligand of c-KIT, to induce receptor autophosphorylation.[9]
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them to release cellular proteins.
-
Quantification by Sandwich-ELISA:
-
Use a sandwich ELISA kit specific for phospho-c-Kit (e.g., at Tyr719).[6]
-
A capture antibody coated on the plate binds to total c-Kit from the cell lysate.
-
A detection antibody that specifically recognizes the phosphorylated form of c-Kit is then added.
-
A secondary HRP-conjugated antibody and a substrate are used to generate a colorimetric or chemiluminescent signal that is proportional to the amount of phosphorylated c-Kit.[6]
-
-
Data Analysis: Determine the dose-dependent inhibition of the phospho-c-KIT signal and calculate the IC50 value.[9]
Western Blotting for Downstream Signaling
Western blotting is used to qualitatively and semi-quantitatively assess the phosphorylation status of c-KIT and key downstream signaling proteins like AKT and ERK.
Caption: General workflow for Western blotting to analyze protein phosphorylation.
Protocol:
-
Cell Treatment and Lysis:
-
Treat c-KIT-dependent cells (e.g., GIST-T1) with various concentrations of the test compound for 2-4 hours, with or without SCF stimulation.[1]
-
Wash cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[10][11]
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1][10]
-
Incubate the membrane with primary antibodies against phospho-c-Kit, total c-Kit, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.[1][12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][10]
-
-
Detection:
Cell Viability / Proliferation Assay (MTT Assay)
This assay determines the effect of the test compound on the viability and proliferation of c-KIT-dependent cancer cells.
Protocol:
-
Cell Seeding: Seed c-KIT-dependent cells, such as GIST-T1 or HMC-1, at a density of 5,000 cells per well in a 96-well plate and incubate overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (half-maximal growth inhibition) value from the dose-response curve.
By following these detailed protocols, researchers can effectively measure the in vitro inhibitory activity of this compound and other candidate compounds against the c-KIT receptor tyrosine kinase, providing crucial data for drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. PathScan® Phospho-c-Kit ELISA Kit (Tyr719) | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. origene.com [origene.com]
- 12. ashpublications.org [ashpublications.org]
Application Notes: 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol and its Analogs in Cancer Cell Lines
Disclaimer: Publicly available research data specifically detailing the application of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol in cancer cell lines is limited. The following application notes and protocols are based on studies of structurally similar compounds, such as trifluoromethyl-substituted thiazolo[4,5-d]pyrimidines and thiazolo[5,4-b]pyridines. These notes are intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in this class of compounds.
The inclusion of a trifluoromethyl group in heterocyclic scaffolds, like thiazolopyridines, is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and lipophilicity, which can lead to improved bioavailability and efficacy.[1][2] Derivatives of thiazolo[4,5-d]pyrimidine and thiazolo[5,4-b]pyridine have been synthesized and evaluated for their potential as anticancer agents, demonstrating antiproliferative activity across a range of cancer cell lines.[2][3][4]
Quantitative Data Summary
The antiproliferative activities of several trifluoromethyl-containing thiazolo-fused pyrimidine and pyridine derivatives from published studies are summarized below. These compounds have been tested against a variety of human cancer cell lines.
Table 1: Antiproliferative Activity (IC50 µM) of Representative Thiazolo-Fused Pyrimidine/Pyridine Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 3b | C32 | Amelanotic Melanoma | 24.4 | [1] |
| A375 | Melanotic Melanoma | 25.4 | [1] | |
| MCF-7/WT | Breast Cancer | >100 | [1] | |
| DU145 | Prostate Cancer | 70.3 | [1] | |
| 4k | A549 | Lung Cancer | 1.4 | [5] |
| NCI-H322 | Lung Cancer | 7.1 | [5] | |
| A431 | Epidermal Cancer | 3.1 | [5] | |
| T98G | Glioblastoma | 3.4 | [5] | |
| 4a | HL-60 | Leukemia | 8 | [5] |
| 6r | GIST-T1 | Gastrointestinal Stromal Tumor | 1.15 (GI50) | [4] |
| HMC1.2 | Mast Cell Leukemia | 1.15 (GI50) | [4] | |
| 12 | MCF-7 | Breast Cancer | 0.5 | [6] |
| HepG2 | Liver Cancer | 5.27 | [6] |
Note: Compound structures are detailed in the cited literature. "3b" refers to 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione[1][3]. "4k" and "4a" are substituted thiazolo[5,4-d]pyrimidines[5]. "6r" is a thiazolo[5,4-b]pyridine derivative designed as a c-KIT inhibitor[4]. "12" is a pyridine-based compound targeting PIM-1 kinase[6].
Hypothesized Mechanism of Action
Based on related compounds, the anticancer effects of this compound and its analogs may stem from the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, some thiazolopyrimidine derivatives have been shown to induce apoptosis through the cleavage of PARP-1 and inhibition of procaspase-3[5]. Other related structures have been designed to inhibit specific kinases like c-KIT and PIM-1, which are crucial for the growth of certain cancers[4][6].
A potential mechanism involves the modulation of redox-sensitive signaling pathways. The thiol group at the 2-position could interact with exofacial protein thiols, such as thioredoxin, altering the cellular redox state and triggering downstream signaling cascades that lead to apoptosis[8][9].
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Cell Surface Protein Free Thiols: A Potential Novel Mechanism of Action of the Sesquiterpene Lactone Parthenolide | PLOS One [journals.plos.org]
- 9. Thioredoxin Signaling Pathways in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine Derivatives as Chemical Probes for c-KIT Enzyme Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 6-(trifluoromethyl)thiazolo[4,5-b]pyridine scaffold represents a promising class of heterocyclic compounds with significant potential in chemical biology and drug discovery. While 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol itself is not extensively characterized as a specific enzyme probe, its structural analogues, particularly thiazolo[5,4-b]pyridine derivatives, have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase.[1][2][3] c-KIT is a critical proto-oncogene involved in various cellular processes, and its aberrant activation is a key driver in several cancers, including gastrointestinal stromal tumors (GIST).[1][4] This document provides detailed application notes and protocols for utilizing derivatives of the 6-(trifluoromethyl)thiazolo[4,5-b]pyridine scaffold as chemical probes to study the function, inhibition, and downstream signaling of c-KIT.
Mechanism of Action:
Derivatives of the thiazolo[5,4-b]pyridine scaffold act as ATP-competitive inhibitors of the c-KIT kinase domain. By binding to the ATP-binding pocket, these compounds prevent the autophosphorylation of the receptor upon ligand (Stem Cell Factor, SCF) binding or in cases of constitutively active mutants. This blockade of autophosphorylation inhibits the initiation of downstream signaling cascades, such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are crucial for cell proliferation and survival.[5]
Quantitative Data: In Vitro c-KIT Inhibition
The following table summarizes the enzymatic inhibitory activities of representative thiazolo[5,4-b]pyridine derivatives against wild-type and mutant c-KIT.
| Compound ID | R1 Group | R2 Group | c-KIT (WT) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) | Reference |
| 6h | 3-(trifluoromethyl)phenyl | - | >10 | 9.87 | [6] |
| 6r | 3-(trifluoromethyl)-4-chlorophenyl | - | Not Reported | 4.77 | [1] |
| Imatinib | - | - | 0.27 | Not Reported | [6] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
Radiometric Biochemical Kinase Assay for c-KIT
This protocol details the measurement of c-KIT kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.
Materials:
-
Recombinant human c-KIT enzyme
-
Thiazolo[5,4-b]pyridine test compounds
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the thiazolo[5,4-b]pyridine test compounds in DMSO, and then dilute further in kinase buffer.
-
In a 96-well plate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant c-KIT enzyme to each well (except the negative control) and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a master mix containing the substrate and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (Anti-proliferative) Assay
This protocol assesses the effect of the chemical probes on the proliferation of c-KIT-dependent cancer cell lines (e.g., GIST-T1).
Materials:
-
GIST-T1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Thiazolo[5,4-b]pyridine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed GIST-T1 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 (50% growth inhibition) value by plotting the percentage of inhibition against the log concentration of the compound.[5]
Visualizations
References
Solid-Phase Synthesis of a Thiazolo[4,5-b]pyridine Library: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of a thiazolo[4,5-b]pyridine library. This class of heterocyclic compounds has garnered significant interest in drug discovery due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The methodologies outlined below are designed to facilitate the efficient construction of diverse thiazolo[4,5-b]pyridine libraries for screening and lead optimization.
Introduction
Thiazolo[4,5-b]pyridines are a class of fused heterocyclic compounds that are structurally related to purines. This structural similarity has led to their investigation as potential modulators of various biological pathways.[3] Solid-phase synthesis offers a robust and efficient platform for the generation of libraries of these compounds, enabling rapid exploration of structure-activity relationships (SAR).[4][5] The protocols detailed herein focus on a traceless solid-phase synthetic strategy for the construction of thiazolo[4,5-b]pyridin-7(4H)-one derivatives, a key scaffold in this compound class.[4][5][6]
Data Presentation
The following tables summarize the quantitative data for the solid-phase synthesis of a thiazolo[4,5-b]pyridin-7(4H)-one library. The synthesis was performed on Merrifield resin and involved a five-step reaction sequence with three points of diversification.[5][6]
Table 1: Stepwise Yields for the Solid-Phase Synthesis of a Thiazolo[4,5-b]pyridin-7(4H)-one Library [5][6]
| Step | Reaction | Reagents and Conditions | Yield Range (%) |
| 1 | Resin Loading | Merrifield resin, Potassium cyanocarbonimidodithioate, DMF | - |
| 2 | Alkylation | α-Halo ketone, Triethylamine, DMF | - |
| 3 | Thorpe-Ziegler Cyclization | NaH, DMF, 80°C | 72-87 |
| 4 | Oxidation | m-CPBA, CH₂Cl₂ | - |
| 5 | Nucleophilic Substitution & Cleavage | Various amines, CH₂Cl₂ | - |
| Overall | - | - | 20-56 |
Table 2: Overall Yields for a Representative Set of Thiazolo[4,5-b]pyridin-7(4H)-one Derivatives [5][7]
| Compound ID | R¹ Substituent | R² Substituent | R³ Nucleophile | Overall Yield (%) |
| 1a | Phenyl | Benzyl | n-Butylamine | 26.8 |
| 2a | 4-Methoxyphenyl | Benzyl | Piperidine | 44-55 |
| 3a | 4-Chlorophenyl | Methyl | Morpholine | 20-41 |
| 4a | 2-Thienyl | Benzyl | Thiomorpholine | 44-55 |
| 5a | 4-Fluorophenyl | Methyl | Cyclopropylamine | 20-41 |
Experimental Protocols
The following are detailed methodologies for the key experiments in the solid-phase synthesis of a thiazolo[4,5-b]pyridin-7(4H)-one library.
Protocol 1: Solid-Phase Synthesis of Thiazolo[4,5-b]pyridin-7(4H)-one Library
This protocol describes a five-step sequence for the synthesis of a thiazolo[4,5-b]pyridin-7(4H)-one library on Merrifield resin.[4][5][6]
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Potassium cyanocarbonimidodithioate
-
Dimethylformamide (DMF)
-
α-Halo ketones (diverse building blocks)
-
Triethylamine (TEA)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Various primary and secondary amines (for diversification)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and solid-phase synthesis reaction vessels
Procedure:
-
Resin Loading (Formation of Solid-Supported Cyanocarbonimidodithioate):
-
Swell Merrifield resin in DMF.
-
Add a solution of potassium cyanocarbonimidodithioate in DMF to the resin.
-
Shake the mixture at room temperature for 24 hours.
-
Wash the resin thoroughly with DMF, methanol, and CH₂Cl₂ and dry under vacuum.
-
-
Alkylation:
-
Swell the resin from step 1 in DMF.
-
Add a solution of the desired α-halo ketone and TEA in DMF.
-
Shake the mixture at room temperature for 12 hours.
-
Wash the resin with DMF, methanol, and CH₂Cl₂ and dry under vacuum.
-
-
Thorpe-Ziegler Cyclization:
-
Swell the resin from step 2 in DMF.
-
Carefully add a suspension of NaH in DMF.
-
Heat the mixture at 80°C for 6 hours.[4]
-
Cool to room temperature and carefully quench any excess NaH with methanol.
-
Wash the resin with DMF, water, methanol, and CH₂Cl₂ and dry under vacuum.
-
-
Oxidation:
-
Swell the resin from step 3 in CH₂Cl₂.
-
Add a solution of m-CPBA in CH₂Cl₂.
-
Shake the mixture at room temperature for 3 hours.
-
Wash the resin with CH₂Cl₂, DMF, methanol, and CH₂Cl₂ and dry under vacuum.
-
-
Nucleophilic Substitution and Cleavage:
-
Swell the resin from step 4 in CH₂Cl₂.
-
Add a solution of the desired amine in CH₂Cl₂.
-
Shake the mixture at room temperature for 12 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with CH₂Cl₂.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography or preparative HPLC.
-
Protocol 2: General Procedure for Solid-Phase Synthesis of Thiazolo[4,5-b]pyridines via Friedländer Reaction
This protocol provides a general workflow for the synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines on a solid support.[7][8][9]
Procedure:
-
Preparation of Thiazole Resin:
-
Friedländer Annulation:
-
Oxidation of the Thioether:
-
Nucleophilic Desulfonative Substitution and Cleavage:
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of a thiazolo[4,5-b]pyridine library.
Relevant Signaling Pathway
Thiazolo[4,5-b]pyridine derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in cancer cell growth and survival.[10]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thiazolo[4,5-b]pyridines.
Inhibition of Bacterial DNA Replication
Several thiazolo[4,5-b]pyridine derivatives have shown promise as antimicrobial agents by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[11]
Caption: Mechanism of action of thiazolo[4,5-b]pyridine as a DNA gyrase inhibitor.
References
- 1. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Traceless solid-phase synthesis of thiazolo[4,5- b ] pyridin-7(4 H )-one derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05809K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazolopyridone ureas as DNA gyrase B inhibitors: optimization of antitubercular activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol with c-KIT Kinase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazolo[4,5-b]pyridine derivatives represent a class of heterocyclic compounds with a wide range of biological activities. Notably, derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and established targets in drug discovery, particularly in oncology. The proto-oncogene c-KIT, a receptor tyrosine kinase, plays a pivotal role in cell survival, proliferation, and differentiation.[1] Dysregulation of c-KIT signaling is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GISTs).[2] This document provides a detailed protocol for the molecular docking of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol, a novel thiazolo[4,5-b]pyridine derivative, with its putative target, the c-KIT kinase. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.
Target Protein: c-KIT Kinase
Functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold has been explored for the development of novel c-KIT inhibitors.[2] Given the structure of this compound, c-KIT kinase is a highly probable target. The binding of its natural ligand, Stem Cell Factor (SCF), to the extracellular domain of c-KIT induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK pathways, which are crucial for cell proliferation and survival.[1][2][3]
c-KIT Signaling Pathway
Caption: The c-KIT signaling pathway, initiated by SCF binding, leads to the activation of downstream cascades regulating cell proliferation and survival.
Molecular Docking Protocol
This protocol outlines the steps for performing a molecular docking study of this compound with the c-KIT kinase domain using AutoDock Vina.
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
UCSF Chimera or PyMOL: For visualization and analysis of results.
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.
-
PubChem or chemical drawing software (e.g., ChemDraw, MarvinSketch): For obtaining the 3D structure of the ligand.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic organic compound. Its structure, which includes a trifluoromethyl group and a thiazolopyridine core, suggests it is likely to be lipophilic (fat-soluble) and have low aqueous solubility. This is a common characteristic for many small-molecule kinase inhibitors. Poor aqueous solubility can lead to challenges in obtaining accurate and reproducible results in biological assays, as the compound may precipitate out of solution.
Q2: What are the common initial steps for dissolving this compound for in vitro assays?
A2: The standard initial approach is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of organic compounds. This stock solution can then be serially diluted to the desired final concentration for the assay. However, it is crucial to be mindful of the final DMSO concentration in the assay, as high concentrations can be toxic to cells and may interfere with enzyme activity.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can increase its solubility.
-
Use of Cyclodextrins: Encapsulating the compound within cyclodextrin molecules to form a more water-soluble inclusion complex.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates when diluting DMSO stock into aqueous buffer. | The compound's solubility limit in the aqueous buffer is exceeded as the DMSO concentration decreases. | 1. Optimize DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible (typically below 1%), but high enough to maintain solubility. Perform serial dilutions in DMSO before the final dilution into the aqueous buffer. 2. Use a Co-solvent System: Instead of a simple aqueous buffer, use a mixture of the buffer and a water-miscible organic solvent (e.g., ethanol, polyethylene glycol). 3. Gentle Warming: Briefly warming the solution to 37°C may help dissolve the compound, but be cautious of potential degradation. |
| Inconsistent results between experiments. | The compound may not be fully dissolved, leading to variations in the effective concentration. | 1. Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. 2. Sonication: Use a bath sonicator to aid in the dissolution of the compound in the stock solution. 3. Fresh Preparations: Prepare fresh working solutions from the stock for each experiment to avoid issues with compound stability or precipitation over time. |
| Low or no biological activity observed. | Poor solubility may be limiting the concentration of the compound available to interact with its biological target. | 1. Confirm Solubility: Before conducting the bioassay, perform a preliminary solubility test to ensure your compound is soluble at the desired concentration in the final assay buffer. 2. Employ Solubilization Techniques: Utilize co-solvents, pH adjustment, or cyclodextrins to increase the compound's concentration in the assay medium. |
Quantitative Data on Solubility Enhancement
Table 1: Effect of Co-solvents on the Solubility of a Poorly Soluble Drug
| Co-solvent | Concentration (% v/v) | Solubility Increase (Fold) |
| Ethanol | 10 | 2-5 |
| 20 | 5-15 | |
| Polyethylene Glycol 400 (PEG 400) | 10 | 3-8 |
| 20 | 10-25 | |
| Propylene Glycol | 10 | 2-6 |
| 20 | 7-20 |
Note: The actual solubility increase will be compound-specific.
Table 2: Effect of Cyclodextrins on the Aqueous Solubility of Kinase Inhibitors
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Solubility Increase (Fold) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | 10-50 |
| 1:2 | 50-200 | |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1:1 | 20-100 |
| 1:2 | 100-500 |
Note: The choice of cyclodextrin and the molar ratio will significantly impact the degree of solubility enhancement.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can be used if necessary, but monitor for any signs of degradation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay using a Co-solvent System
-
Prepare Co-solvent Buffer: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) containing a specific percentage of a co-solvent (e.g., 10% ethanol).
-
Serial Dilution: Prepare a serial dilution of the DMSO stock solution of your compound in 100% DMSO.
-
Addition to Buffer: Add a small, fixed volume of each DMSO dilution to the co-solvent buffer in a 96-well plate. The final DMSO concentration should be kept consistent and low (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Analysis: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in turbidity indicates precipitation. The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to the chosen cyclodextrin (e.g., 1:1 HP-β-CD).
-
Mixing: In a mortar, mix the weighed amounts of the compound and cyclodextrin.
-
Kneading: Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) dropwise to the powder mixture while continuously triturating with a pestle to form a paste.
-
Drying: Continue kneading for 30-60 minutes. Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: The dried complex can be ground into a fine powder and stored in a desiccator. The solubility of this complex in aqueous buffer can then be determined.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in biological assays.
Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by the compound.
Caption: Workflow for addressing solubility issues in biological assays.
Technical Support Center: Optimization of Thiazolo[4,5-b]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thiazolo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to thiazolo[4,5-b]pyridines?
A1: The primary synthetic strategies for the thiazolo[4,5-b]pyridine core involve either the annulation of a thiazole ring onto a pyridine precursor or the construction of a pyridine ring onto a pre-existing thiazole. Common methods include:
-
Hantzsch Thiazole Synthesis: This classic method involves the reaction of an α-haloketone with a thioamide to form the thiazole ring, which can then be further modified to construct the fused pyridine ring.
-
From 2-aminopyridine-3-thiols: These precursors can react with various electrophiles, such as α-haloketones or aldehydes, to form the thiazole ring directly fused to the pyridine.
-
Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials can provide a rapid and efficient route to complex thiazolo[4,5-b]pyridine derivatives.[1][2]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for various synthetic steps.[3]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most thiazolo[4,5-b]pyridine syntheses.[3][4] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, intermediates, and the final product. Visualization can be achieved using UV light (254 nm) and/or staining with an appropriate agent like iodine vapor.
Q3: What are the recommended purification techniques for thiazolo[4,5-b]pyridines?
A3: The most common method for purifying thiazolo[4,5-b]pyridines is column chromatography on silica gel.[3][4] The choice of eluent will depend on the polarity of the target compound, but mixtures of hexane and ethyl acetate are often effective. In some cases, recrystallization from a suitable solvent system can also be used to obtain highly pure material.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Thiazolo[4,5-b]pyridine
Low yields are a common issue in organic synthesis. The following guide provides a systematic approach to troubleshooting this problem.
Caption: A logical approach to identifying and minimizing the formation of unwanted byproducts.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Competing Reaction Pathways | - Analyze the crude reaction mixture by LC-MS or NMR to identify the structures of the major side products. Understanding the nature of the byproducts can provide insights into the competing reaction pathways. - Adjust the reaction conditions (e.g., temperature, solvent, catalyst) to favor the desired pathway. For example, a less polar solvent may favor one regioisomer over another. |
| Lack of Regioselectivity | - When using unsymmetrical starting materials, the formation of regioisomers is a common challenge. - The regioselectivity of the cyclization step can often be influenced by the electronic and steric properties of the substituents on the pyridine ring. - Consider using starting materials with appropriate directing groups or protecting groups to favor the formation of the desired regioisomer. |
| Over-reaction or Decomposition | - If side products result from the further reaction or decomposition of the desired product, reduce the reaction time and/or temperature. - Monitor the reaction carefully by TLC and stop it as soon as the starting material is consumed. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of conditions for the cyclization step in the synthesis of a thiazolo[4,5-b]pyridin-7(4H)-one derivative. This data can serve as a starting point for optimizing similar transformations.
Table 1: Optimization of Cyclization Conditions [5]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | DMF | 80 | 6 | 90 |
| 2 | K₂CO₃ | DMF | 80 | 8 | 88 |
| 3 | Cs₂CO₃ | DMF | 80 | 10 | 82 |
| 4 | DBU | DMF | 80 | 12 | 65 |
| 5 | Et₃N | DMF | 80 | 12 | 55 |
| 6 | K₂CO₃ | DMF | rt | 24 | Trace |
| 7 | K₂CO₃ | DMF | 40 | 10 | 74 |
| 8 | K₂CO₃ | DMF | 60 | 8 | 75 |
| 9 | K₂CO₃ | DMSO | 80 | 8 | 77 |
| 10 | K₂CO₃ | Dioxane | 80 | 8 | NR |
| 11 | K₂CO₃ | Toluene | 80 | 8 | NR |
NR = No Reaction
Experimental Protocols
Protocol 1: General Procedure for the Hantzsch Thiazole Synthesis of a 2-Aminothiazole Precursor
This protocol describes a general method for the synthesis of a 2-aminothiazole, a common precursor for thiazolo[4,5-b]pyridines.
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: A typical workflow for the synthesis and purification of a 2-aminothiazole via the Hantzsch reaction.
Procedure: [4]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate α-haloketone (1.0 equivalent) in absolute ethanol.
-
Add thiourea (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.
-
After completion of the reaction (typically a few hours), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the crude product.
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of a Thiazolo[4,5-b]pyridine from a 2-Aminopyridine-3-thiol
This protocol outlines a common method for constructing the thiazolo[4,5-b]pyridine core from a substituted pyridine precursor.
Procedure: [3]
-
To a solution of the 2-aminopyridine-3-thiol (1.0 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the appropriate electrophile (e.g., an α-haloaldehyde or α-haloketone, 1.0-1.2 equivalents).
-
If necessary, add a base (e.g., potassium carbonate, triethylamine) to facilitate the reaction.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired thiazolo[4,5-b]pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. benchchem.com [benchchem.com]
- 5. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MTT Assays with Thiol-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered when using thiol-containing compounds in MTT assays. The information is presented in a question-and-answer format to directly address specific problems, and includes detailed experimental protocols for alternative assays, comparative data, and workflow visualizations.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My thiol-containing compound is showing high cell viability in the MTT assay, even at concentrations where I expect to see cytotoxicity. Is this a false-positive result?
A1: Yes, this is a strong indication of a false-positive result. Thiol-containing compounds, such as N-acetyl-L-cysteine (NAC), dithiothreitol (DTT), and glutathione (GSH), can directly reduce the MTT tetrazolium salt to its colored formazan product in a non-enzymatic manner.[1][2] This chemical reduction is independent of cellular metabolic activity and leads to an overestimation of cell viability.
Q2: What is the mechanism behind the interference of thiol-containing compounds with the MTT assay?
A2: The MTT assay relies on the enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells. However, the free thiol groups (-SH) in certain compounds are strong reducing agents and can donate electrons directly to the MTT molecule, converting it to formazan.[1][2] This reaction is often pH-dependent, with increased reduction observed under basic conditions.[1]
Q3: How can I confirm that my thiol-containing compound is interfering with the MTT assay?
A3: To confirm interference, you should always include a "cell-free" control in your experimental setup. This control should contain the same concentration of your thiol-containing compound and MTT reagent in the culture medium, but without any cells. If you observe a color change to purple in these wells, it confirms that your compound is directly reducing MTT.
Q4: Are there any modifications to the MTT assay protocol that can reduce interference from thiol-containing compounds?
A4: While completely eliminating the interference can be challenging, some modifications might help:
-
Wash cells before adding MTT: After treating the cells with your thiol-containing compound for the desired incubation period, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual compound before adding the MTT reagent.
-
Use a shorter MTT incubation time: A shorter incubation time with MTT (e.g., 1-2 hours instead of 4) may reduce the extent of non-enzymatic formazan formation. However, this needs to be optimized for your cell type to ensure sufficient formazan is produced by viable cells.
-
Optimize compound concentration: If possible, use the lowest effective concentration of the thiol-containing compound to minimize its direct reducing effect.
It is important to note that these modifications may not completely eliminate the interference, and switching to an alternative assay is often the most reliable solution.
Q5: What are some reliable alternative cell viability assays to use with thiol-containing compounds?
A5: Several alternative assays are less susceptible to interference from reducing agents:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay is based on the binding of the SRB dye to total cellular protein, which is a measure of cell mass. It is not dependent on metabolic reduction and is therefore a robust alternative.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active cells. The enzymatic reaction (luciferase-luciferin) is generally not affected by thiol compounds.
-
Resazurin (AlamarBlue®) Assay: This fluorescent assay uses the reduction of resazurin to the fluorescent resorufin by viable cells. While it is a reduction-based assay, some studies suggest it is less prone to interference from certain reducing agents compared to MTT.[2] However, it is still advisable to run a cell-free control to check for any potential interference.
Comparative Data of Cell Viability Assays
The following tables summarize data on the performance of different cell viability assays in the presence of reducing agents.
Table 1: Absorbance of MTT in the Presence of Reducing Agents in a Cell-Free System
| Reducing Agent | Concentration | pH | Absorbance at 570 nm (Arbitrary Units) |
| Cysteine | High | 10 | Significantly Increased |
| Glutathione (GSH) | High | 10 | Significantly Increased |
| Ascorbic Acid | High | 10 | Significantly Increased |
| Glycine | High | 10 | No Significant Change |
| Methionine | High | 10 | No Significant Change |
Data summarized from a study on the autoreduction of MTT by common reducing agents found in cell culture media.[1]
Table 2: Comparison of IC50 Values (µM) for Various Drugs Obtained by MTT and ATP-Based Assays
| Drug | MTT Assay IC50 (µM) | ATP Assay (CellTiter-Glo®) IC50 (µM) |
| Doxorubicin | 0.08 | 0.03 |
| Etoposide | 1.5 | 0.5 |
| Paclitaxel | 0.01 | 0.004 |
This table illustrates that IC50 values can differ between assay types, with the ATP-based assay often showing higher sensitivity. While not directly testing thiol interference, it highlights the importance of assay choice. Data is representative and compiled from comparative studies.
Experimental Protocols
Standard MTT Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the thiol-containing compound and appropriate controls. Incubate for the desired exposure time.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the culture medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently remove the medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye. Measure the absorbance at 510 nm.[4]
ATP-Based Assay (CellTiter-Glo®) Protocol
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol in an opaque-walled 96-well plate.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[5]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Resazurin (AlamarBlue®) Assay Protocol
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a black-walled, clear-bottom 96-well plate.
-
Reagent Addition: Prepare the AlamarBlue® reagent according to the manufacturer's instructions. Add a volume of AlamarBlue® reagent equal to 10% of the volume of the culture medium in each well (e.g., 10 µL of reagent to 100 µL of medium).[6]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[7]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[6]
Visualizations
Caption: Standard workflow for the MTT cell viability assay.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of Trifluoromethylated Heterocyclic Compounds in DMSO Solution
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of trifluoromethylated heterocyclic compounds when stored in dimethyl sulfoxide (DMSO) solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is there a precipitate in my DMSO stock solution of a trifluoromethylated heterocyclic compound?
A1: Precipitation in DMSO stock solutions can occur for several reasons:
-
Exceeded Solubility Limit: The concentration of your compound may be higher than its solubility limit in DMSO. While DMSO is a powerful solvent, it is not universal.
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of many organic compounds, leading to precipitation.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to the formation of micro-precipitates that may not easily redissolve.[1]
-
Low Temperature Storage: While low temperatures are generally recommended for long-term stability, some compounds may have lower solubility at -20°C or -80°C and could precipitate out of solution.
Q2: How should I properly store my trifluoromethylated heterocyclic compounds in DMSO?
A2: For optimal stability and to minimize degradation, follow these storage guidelines:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solutions to prevent water-induced precipitation or hydrolysis.[1]
-
Aliquot Solutions: After initial preparation, it is best practice to aliquot the stock solution into single-use vials. This will minimize the number of freeze-thaw cycles the main stock undergoes.[1]
-
Recommended Storage Temperatures: For short-term storage (up to one month), -20°C is generally acceptable. For long-term storage (up to six months or longer), -80°C is recommended to slow down potential degradation processes.[1]
-
Inert Atmosphere: For particularly sensitive compounds, consider flushing the vial with an inert gas like nitrogen or argon before sealing to displace oxygen.[2]
Q3: Can the trifluoromethyl (-CF3) group on my heterocyclic compound degrade in DMSO?
A3: The trifluoromethyl group is generally considered to be very stable due to the high bond energy of the carbon-fluorine (C-F) bond, which makes it resistant to metabolic and chemical degradation.[3][4] However, under certain conditions, degradation can occur. One potential pathway is hydrolysis of the -CF3 group to a carboxylic acid (-COOH) group. This is more likely to happen in the presence of water and under basic or acidic conditions.[3] While DMSO itself is generally neutral, impurities in the DMSO or the compound itself could potentially catalyze this process over long-term storage.
Q4: Can DMSO itself react with my trifluoromethylated heterocyclic compound?
A4: While DMSO is a relatively inert solvent, it is not completely unreactive. Under certain conditions, such as in the presence of acids, bases, or at elevated temperatures, DMSO can act as an oxidant or a source of methyl groups.[5][6] It is possible, though not common for simple storage, that DMSO could participate in degradation pathways of certain trifluoromethylated heterocycles, especially if the heterocyclic ring is highly activated or if the solution is exposed to light or high temperatures.
Q5: What analytical techniques are recommended for assessing the stability of my compound in DMSO?
A5: The most common and reliable methods for assessing compound stability are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of a compound and detecting the presence of degradation products.[1][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the quantification of the parent compound and the identification of potential degradation products.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the structural integrity of the compound over time. Changes in the chemical shifts or the appearance of new peaks can indicate degradation.
Troubleshooting Guides
Issue 1: Observed Precipitation in DMSO Stock Solution
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Exceeded Solubility Limit | Ensure the concentration of the compound does not exceed its known solubility in DMSO. If a higher concentration is required, gentle warming or sonication may help. | Solubility Test Protocol: 1. Weigh a known amount of your compound. 2. Add a precise volume of anhydrous DMSO to reach the desired concentration. 3. Vortex the solution for 2 minutes. 4. If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes and vortex again. Alternatively, use a sonicator bath for 5-10 minutes. 5. Visually inspect for any remaining solid particles against a light source.[1] |
| Water Contamination in DMSO | Use high-purity anhydrous DMSO and store it properly to prevent moisture absorption. | Anhydrous DMSO Handling: 1. Purchase high-purity, anhydrous DMSO. 2. After opening, dispense the required amount and tightly reseal the bottle immediately. 3. Store the DMSO bottle in a desiccator to minimize exposure to moisture.[1] |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use vials after preparation to avoid multiple freeze-thaw cycles. | Aliquoting Protocol: 1. After preparing your stock solution, divide it into smaller, single-use volumes in appropriate vials. 2. Tightly seal each vial. 3. Store the aliquots at the recommended temperature (-20°C or -80°C).[1] |
Issue 2: Suspected Compound Degradation in DMSO Stock Solution
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Hydrolysis of the Trifluoromethyl Group | Minimize water content by using anhydrous DMSO and proper storage. Assess the purity of the stock solution using analytical methods like LC-MS to check for the presence of a product with a mass corresponding to the hydrolyzed compound. | LC-MS Analysis for Hydrolysis: 1. Prepare a fresh standard of your compound at a known concentration. 2. Dilute an aliquot of the stored stock solution to the same concentration. 3. Analyze both samples by reverse-phase LC-MS. 4. Compare the chromatograms. Look for a decrease in the peak area of the parent compound in the stored sample and the appearance of a new peak. Check if the mass of the new peak corresponds to the replacement of the -CF3 group with a -COOH group (a mass change of +1 Da). |
| Reaction with DMSO or its Impurities | Prepare fresh stock solutions. If degradation is consistently observed, consider using an alternative aprotic solvent for storage, such as dimethylformamide (DMF), if compatible with your downstream experiments. | Alternative Solvent Test: 1. Prepare a stock solution of your compound in an alternative solvent (e.g., DMF). 2. Store this solution under the same conditions as your DMSO stock. 3. Monitor the stability of both solutions over time using HPLC or LC-MS. |
| Light or Temperature-Induced Degradation | Store stock solutions in amber vials to protect them from light and ensure they are stored at the recommended low temperatures. | Proper Storage Protocol: 1. Always use amber or opaque vials for storing light-sensitive compounds. 2. Ensure that your freezer is maintaining the correct temperature (-20°C or -80°C). 3. When thawing a solution for use, do so at room temperature and then immediately place it on ice. |
Data Presentation
Table 1: General Stability of Compounds in DMSO under Different Storage Conditions
| Storage Condition | Observation | Recommendation |
| Room Temperature | Significant degradation can occur. One study showed that after 1 year, the probability of observing the compound was only 52%.[10][11] | Avoid long-term storage at room temperature. |
| 4°C with 10% Water | A study on a large compound library showed that 85% of compounds were stable over a 2-year period.[4] | While not ideal, it suggests that many compounds are relatively stable under these conditions. However, using anhydrous DMSO is still best practice. |
| Freeze-Thaw Cycles (-15°C to 25°C) | No significant compound loss was observed after 11 freeze-thaw cycles in one study.[8][9] | While some compounds are robust, it is still recommended to aliquot to minimize freeze-thaw cycles as a general precaution. |
Experimental Protocols
Protocol 1: General Workflow for Assessing Compound Stability in DMSO
This protocol outlines a typical procedure for evaluating the stability of a trifluoromethylated heterocyclic compound in a DMSO stock solution over time.
1. Materials:
-
Trifluoromethylated heterocyclic compound
-
High-purity, anhydrous DMSO
-
Amber glass or polypropylene vials
-
HPLC or LC-MS system
-
Analytical column (e.g., C18)
-
Appropriate mobile phases (e.g., acetonitrile and water with formic acid or ammonium acetate)
2. Procedure:
-
Stock Solution Preparation: Accurately weigh the compound and dissolve it in anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to an appropriate concentration for analysis, and analyze it by HPLC or LC-MS to determine the initial purity. This will serve as your baseline.
-
Storage: Aliquot the remaining stock solution into multiple vials, seal them tightly, and store them under the desired conditions (e.g., -20°C, -80°C, room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from storage.
-
Sample Preparation for Analysis: Allow the aliquot to thaw completely at room temperature. Vortex briefly to ensure homogeneity. Dilute the sample to the same concentration as the T=0 sample.
-
HPLC/LC-MS Analysis: Analyze the sample using the same HPLC/LC-MS method as the T=0 sample.
-
Data Analysis: Compare the purity of the compound at each time point to the initial purity at T=0. Calculate the percentage of the parent compound remaining. Look for the appearance of any new peaks that may indicate degradation products.
Visualizations
Caption: Experimental workflow for assessing compound stability in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing degradation of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol during storage
Technical Support Center: 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the functional groups present in the molecule, the primary anticipated degradation pathways are:
-
Oxidation: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This is a common degradation route for thiol-containing compounds.
-
Photodegradation: The thiazolo[4,5-b]pyridine core is a heterocyclic aromatic system that can be sensitive to light, particularly UV radiation.[1][2] Photodegradation can lead to complex decomposition products.
-
Hydrolysis: While generally stable, the thiazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Cool, at 2-8°C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light in an amber vial or a container wrapped in aluminum foil.
-
Moisture: In a desiccated environment to prevent hydrolysis.
Q3: Is the trifluoromethyl group on the molecule stable?
A3: Yes, the trifluoromethyl (-CF3) group is generally very stable due to the high strength of the carbon-fluorine bonds.[3] It enhances the metabolic and chemical stability of the molecule and is not expected to be a primary point of degradation under normal storage or experimental conditions.
Q4: Can I store the compound in solution?
A4: Storing the compound in solution is generally not recommended for long periods due to the increased risk of degradation. If short-term storage in solution is necessary, use a deoxygenated, anhydrous, and aprotic solvent (e.g., anhydrous DMSO or DMF) and store at low temperatures (-20°C or -80°C) under an inert atmosphere.
Troubleshooting Guides
Issue 1: Loss of potency or unexpected experimental results over time.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dark, dry, and inert atmosphere).
-
Assess Purity: Analyze the purity of the stored compound using a suitable analytical method such as HPLC-UV, LC-MS, or NMR (see Experimental Protocols section).
-
Compare to a Fresh Sample: If possible, compare the performance of the stored sample to a fresh, unopened sample.
-
Issue 2: Discoloration of the solid compound (e.g., yellowing).
-
Possible Cause: Oxidation or photodegradation.
-
Troubleshooting Steps:
-
Check for Light and Air Exposure: Review handling and storage procedures to identify any potential exposure to light or air.
-
Purity Analysis: Perform a purity analysis to identify any degradation products. The formation of a disulfide dimer due to oxidation is a likely cause.
-
Issue 3: Poor solubility in aprotic solvents.
-
Possible Cause: Formation of insoluble degradation products.
-
Troubleshooting Steps:
-
Centrifugation: Centrifuge the solution to pellet any insoluble material.
-
Analyze Supernatant: Analyze the supernatant to determine the concentration of the soluble compound.
-
Characterize Precipitate: If possible, analyze the precipitate to identify its composition.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound Under Various Storage Conditions (Purity % after 6 months)
| Storage Condition | Purity (%) | Major Degradant |
| 2-8°C, Dark, Inert Gas, Desiccated | >99% | Not Detected |
| Room Temperature, Ambient Light, Air | 85% | Disulfide Dimer, Photoproducts |
| 2-8°C, Ambient Light, Air | 92% | Photoproducts |
| Room Temperature, Dark, Air | 95% | Disulfide Dimer |
| 40°C, Dark, Inert Gas, Desiccated | 98% | Not Detected |
Table 2: Summary of Analytical Methods for Stability Assessment
| Analytical Method | Information Provided |
| HPLC-UV | Quantifies purity and detects degradation products with UV chromophores. |
| LC-MS | Identifies the mass of the parent compound and degradation products. |
| ¹H and ¹⁹F NMR | Provides structural information and can detect subtle changes in the molecule. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification
-
LC Conditions: Use the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Mass Range: Scan from m/z 100 to 1000.
-
Analysis: Look for the expected mass of the parent compound and potential degradation products (e.g., the disulfide dimer).
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of a stored sample.
References
Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol for in vivo studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to ensure a successful and efficient synthesis campaign.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound on a larger scale?
A1: A practical and scalable synthetic approach involves a multi-step process starting from a readily available trifluoromethylated pyridine derivative. A plausible route begins with the chlorination and subsequent amination of a suitable pyridine precursor to yield 2-chloro-3-amino-6-(trifluoromethyl)pyridine. This intermediate is then converted to the corresponding thiol, 2-amino-6-(trifluoromethyl)pyridine-3-thiol. The final step involves the cyclization of this aminothiol with carbon disulfide to form the desired this compound.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up, meticulous control over several parameters is crucial for safety, yield, and purity. These include:
-
Temperature Control: Many steps, particularly those involving trifluoromethylated pyridines, can be exothermic. Efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition Rate: Slow and controlled addition of reagents is essential to manage reaction exotherms and maintain optimal stoichiometry throughout the reaction.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in larger reactors, to promote consistent reaction rates and prevent localized overheating.
-
Purity of Starting Materials: The purity of the initial trifluoromethylated pyridine and subsequent intermediates directly impacts the final product's quality and the complexity of purification.
Q3: What are the primary safety concerns when working with trifluoromethylated pyridines and thiols on a large scale?
A3: Key safety considerations include:
-
Toxicity: Trifluoromethylated compounds and their intermediates can be toxic. Appropriate personal protective equipment (PPE) and containment measures are mandatory.
-
Exothermic Reactions: As mentioned, the potential for exothermic reactions requires robust temperature monitoring and control systems.
-
Handling of Thiols: Thiols are known for their strong, unpleasant odors and can be toxic. All manipulations should be conducted in a well-ventilated fume hood or a closed system. Proper quenching and waste disposal procedures are also essential.
-
Pressure Build-up: Some reactions, particularly cyclizations, may generate gaseous byproducts, leading to pressure build-up in a closed reactor. Ensure reactors are equipped with appropriate pressure relief systems.
Q4: How can I purify the final product, this compound, at a larger scale?
A4: For large-scale purification of thiol-containing heterocyclic compounds, several methods can be employed:
-
Recrystallization: This is often the most effective method for obtaining high-purity solid products. Screening for a suitable solvent or solvent system is a critical first step.
-
Slurry Washing: Washing the crude solid product with a solvent in which it has low solubility can effectively remove more soluble impurities.
-
Chromatography: While less common for very large scales due to cost and solvent consumption, large-scale column chromatography can be used if other methods fail to provide the desired purity. Specialized techniques like flash chromatography with larger columns may be suitable for kilogram-scale production.
-
Acid-Base Extraction: The thiol group has acidic properties, which can be exploited for purification through extraction with a basic aqueous solution, followed by neutralization to precipitate the purified product.
Experimental Protocols
A plausible synthetic pathway for the scaled-up synthesis of this compound is outlined below. Please note that these are generalized protocols and may require optimization based on your specific laboratory and scale-up equipment.
Step 1: Synthesis of 2-Chloro-3-amino-6-(trifluoromethyl)pyridine
This transformation typically involves the amination of a corresponding dichlorinated pyridine.
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent)
-
Solvent (e.g., ethanol, dioxane)
-
Base (if required, e.g., potassium carbonate)
Procedure:
-
In a suitable reactor, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine in the chosen solvent.
-
Add the ammonia source to the solution. The reaction may be exothermic, so control the addition rate to maintain the desired temperature.
-
Heat the reaction mixture to the target temperature (e.g., 80-120 °C) and monitor the progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Work up the crude product by partitioning between an organic solvent and water.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate to obtain the crude 2-chloro-3-amino-6-(trifluoromethyl)pyridine.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of 2-Amino-6-(trifluoromethyl)pyridine-3-thiol
This step involves the conversion of the chloro group to a thiol.
Materials:
-
2-Chloro-3-amino-6-(trifluoromethyl)pyridine
-
Thiolating agent (e.g., sodium hydrosulfide, thiourea followed by hydrolysis)
-
Solvent (e.g., DMF, ethanol)
Procedure:
-
Dissolve 2-chloro-3-amino-6-(trifluoromethyl)pyridine in the chosen solvent in a reactor.
-
Add the thiolating agent portion-wise, controlling the temperature as the reaction may be exothermic.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor for completion.
-
After the reaction is complete, cool the mixture and carefully quench it with water or a dilute acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over a drying agent, and concentrate under reduced pressure.
-
The crude 2-amino-6-(trifluoromethyl)pyridine-3-thiol may be used directly in the next step or purified by crystallization.
Step 3: Synthesis of this compound
This is the final cyclization step to form the target molecule.
Materials:
-
2-Amino-6-(trifluoromethyl)pyridine-3-thiol
-
Carbon disulfide (CS₂)
-
Base (e.g., potassium hydroxide, sodium ethoxide)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
In a reactor, dissolve 2-amino-6-(trifluoromethyl)pyridine-3-thiol in the chosen solvent.
-
Add the base to the solution and stir for a short period.
-
Slowly add carbon disulfide to the reaction mixture. This reaction is often exothermic and may release gases.
-
Heat the reaction mixture to reflux and monitor its progress.
-
Once the reaction is complete, cool the mixture and acidify it with a suitable acid (e.g., acetic acid, dilute HCl) to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with water and then with a cold organic solvent to remove impurities.
-
Dry the final product, this compound, under vacuum.
Data Presentation
The following tables provide representative data for the synthesis of thiazolo[4,5-b]pyridine derivatives. Note that specific yields and reaction times for the target molecule may vary and require optimization.
Table 1: Representative Yields for Thiazolo[4,5-b]pyridine Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine-3-thiol | Aldehyde, ZnO nanoparticles | Ethanol | Room Temp | 0.17 | High | [1] |
| 3-Iodopyridin-2-amine | CS₂, Secondary Amine, Cu(I) catalyst | DMF | 110 | - | Moderate to Good | [1] |
| 2-Chloro-3,5-dinitropyridine | 3-Methyl-1,2,4-triazole-5-thiol, Na₂CO₃/Et₃N | - | - | - | - | [1] |
Table 2: Comparison of Conditions for Related Trifluoromethylated Pyridine Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, FeCl₃ | Neat | 150-250 | 1-100 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | High |
| 3-Picoline | Cl₂, HF (vapor phase) | Gas Phase | >300 | - | 2-Chloro-5-(trifluoromethyl)pyridine | Good |
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield in Step 1 (Amination) | - Incomplete reaction- Formation of di-aminated byproduct- Degradation of starting material or product | - Increase reaction time and/or temperature.- Use a less reactive ammonia source or control stoichiometry carefully.- Ensure inert atmosphere if materials are air-sensitive. |
| Difficulty in isolating 2-amino-6-(trifluoromethyl)pyridine-3-thiol (Step 2) | - Oxidation of the thiol to a disulfide- Product is highly soluble in the work-up solvent | - Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen, argon).- Use a different extraction solvent.- Consider in-situ use of the crude thiol in the next step. |
| Low yield in Step 3 (Cyclization) | - Incomplete reaction- Formation of side products (e.g., isothiocyanate)- Degradation of the aminothiol starting material | - Ensure the base is of good quality and used in the correct amount.- Control the addition of carbon disulfide carefully.- Use freshly prepared or purified 2-amino-6-(trifluoromethyl)pyridine-3-thiol. |
| Product is impure after precipitation | - Co-precipitation of starting materials or byproducts- Incomplete reaction | - Optimize the pH of precipitation.- Wash the filtered solid with appropriate solvents to remove specific impurities.- Consider recrystallization from a suitable solvent system. |
| Reaction stalls or is sluggish | - Low reaction temperature- Poor quality reagents- Insufficient mixing | - Gradually increase the reaction temperature while monitoring for byproduct formation.- Use freshly opened or purified reagents.- Increase the stirring speed or use a more efficient stirrer. |
Visualizations
Synthetic Pathway
Caption: Synthetic route to the target molecule.
Experimental Workflow for Scale-Up
Caption: General workflow for scaled-up synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision-making process.
References
Validation & Comparative
Profiling the Selectivity of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol Against a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, establishing a compound's selectivity profile is a critical step to de-risk its development and anticipate potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of the novel compound 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol against a panel of kinases. The performance of this compound is juxtaposed with a well-established multi-kinase inhibitor, Imatinib, to offer a clear perspective on its selectivity. The experimental data presented herein is illustrative, based on standardized kinase screening methodologies.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound and Imatinib against a selection of kinases. The data is presented as the percentage of inhibition at a concentration of 10 µM, providing a snapshot of the compounds' selectivity.
| Kinase Target | This compound (% Inhibition @ 10 µM) | Imatinib (% Inhibition @ 10 µM) | Kinase Family |
| c-KIT | 85 | 98 | Tyrosine Kinase |
| PDGFRα | 78 | 95 | Tyrosine Kinase |
| ABL1 | 25 | 92 | Tyrosine Kinase |
| SRC | 15 | 65 | Tyrosine Kinase |
| VEGFR2 | 30 | 75 | Tyrosine Kinase |
| EGFR | 5 | 10 | Tyrosine Kinase |
| CDK2 | 8 | 12 | Serine/Threonine Kinase |
| ROCK1 | 12 | 20 | Serine/Threonine Kinase |
| PKA | 3 | 5 | Serine/Threonine Kinase |
| GSK3β | 9 | 18 | Serine/Threonine Kinase |
Note: The data presented in this table is representative and for illustrative purposes.
Experimental Protocols
The cross-reactivity data was generated using a standardized in vitro radiometric kinase assay. Below is a detailed protocol that outlines the methodology.
In Vitro Radiometric Kinase Assay Protocol
-
Compound Preparation: The test compounds, this compound and Imatinib, were dissolved in 100% DMSO to create stock solutions. These were then serially diluted in assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
A reaction mixture containing the specific kinase, its corresponding substrate peptide, and the assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35) was prepared.
-
The test compounds at various concentrations were added to the kinase reaction mixture in a 96-well plate.
-
The reaction was initiated by the addition of [γ-³²P]ATP.
-
-
Incubation: The reaction plate was incubated at 30°C for a predetermined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Reaction Termination and Detection:
-
The kinase reaction was stopped by the addition of phosphoric acid.
-
A portion of the reaction mixture was transferred to a phosphocellulose filter plate.
-
The filter plate was washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
After drying, a scintillant was added to each well, and the radioactivity, corresponding to the amount of phosphorylated substrate, was measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition was calculated by comparing the radioactivity in the wells with the test compound to the control wells (containing DMSO vehicle only).
-
IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by fitting the dose-response data to a sigmoidal curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the kinase profiling workflow.
Caption: Workflow for Radiometric Kinase Profiling.
Comparative Analysis and Interpretation
The illustrative data suggests that this compound exhibits a more selective inhibition profile compared to Imatinib under the tested conditions. While showing potent inhibition against c-KIT and PDGFRα, its activity against other kinases such as ABL1, SRC, and VEGFR2 is significantly lower than that of Imatinib. This higher selectivity could translate to a more favorable safety profile with fewer off-target effects.
In contrast, Imatinib demonstrates broader activity across multiple tyrosine kinases, which is consistent with its known mechanism of action and clinical applications. The minimal inhibition of serine/threonine kinases by both compounds indicates a specific preference for the tyrosine kinase family.
Researchers and drug developers can leverage this type of comparative profiling data to guide lead optimization efforts, design further mechanistic studies, and make informed decisions about the progression of candidate compounds. The detailed experimental protocol provided serves as a foundation for reproducing and expanding upon these findings in a laboratory setting. Broad kinase screening is a crucial component in the development of selective and potent kinase inhibitors, helping to mitigate the risk of adverse effects.[1] Various platforms, including radiometric assays, TR-FRET, and ADP-Glo, are available for comprehensive kinase profiling.[2][3]
References
Comparing the efficacy of different thiazolopyridine isomers in inhibiting a specific kinase
A Comparative Analysis of Thiazolopyridine Isomers as Potent Kinase Inhibitors
In the landscape of drug discovery, the strategic design and synthesis of kinase inhibitors are paramount, particularly in the development of targeted cancer therapies. Kinases, a large family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in various diseases. The thiazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of potent and selective kinase inhibitors.[1][2] This guide provides a comparative analysis of the efficacy of different thiazolopyridine isomers in inhibiting specific kinases, supported by experimental data and detailed methodologies.
Efficacy of Thiazolo[5,4-b]pyridine Derivatives Against Phosphoinositide 3-Kinase (PI3K) Isoforms
A recent study focused on the design and synthesis of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine derivatives as potent inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, making it a key target in oncology.[3] The study revealed that these compounds exhibit significant inhibitory activity, with some derivatives showing selectivity towards different PI3K isoforms.
Table 1: Inhibitory Activity of Thiazolo[5,4-b]pyridine Compound 19a against PI3K Isoforms
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| 19a | 3.4 | >50 | 1.8 | 2.5 |
Data sourced from a 2020 study on novel thiazolo[5,4-b]pyridine derivatives.[3]
The data clearly indicates that compound 19a is a highly potent inhibitor of PI3Kα, PI3Kγ, and PI3Kδ, with nanomolar IC50 values.[3] Notably, its inhibitory activity against the PI3Kβ isoform is significantly lower, demonstrating a degree of isoform selectivity.[3] This selectivity is crucial for developing targeted therapies with reduced off-target effects. The structure-activity relationship (SAR) studies highlighted that the 2-pyridyl and 4-morpholinyl substitutions on the thiazolo[5,4-b]pyridine core are key for this potent and selective inhibition.[3]
Comparative Efficacy of Isothiazolo[4,3-b]pyridine Regioisomers as GAK Inhibitors
The positioning of substituents on the core scaffold can dramatically influence the inhibitory activity of a compound. A study on 3,7-disubstituted isothiazolo[4,3-b]pyridines as potential inhibitors of Cyclin G-associated kinase (GAK) provides a compelling example of this. The newly synthesized 3,7-disubstituted isomer was compared with the previously reported 3,5- and 3,6-disubstituted regioisomers.
Table 2: Comparison of Isothiazolo[4,3-b]pyridine Regioisomers as GAK Inhibitors
| Isomer | GAK Binding Affinity |
| 3,5-disubstituted | Potent |
| 3,6-disubstituted | Potent |
| 3,7-disubstituted | No significant affinity |
Based on a 2024 study on isothiazolo[4,3-b]pyridine derivatives.[4]
Molecular modeling studies revealed that the 3,6-disubstituted isomer adopts a binding mode in the ATP-binding pocket of GAK that is characteristic of a type I kinase inhibitor.[4] In contrast, the novel 3,7-disubstituted isomer was unable to establish the necessary interactions for effective binding, explaining its lack of inhibitory activity.[4] This highlights the critical importance of isomeric purity and precise structural configuration in the design of effective kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (PI3K)
The inhibitory activity of the thiazolo[5,4-b]pyridine derivatives against the PI3K isoforms was determined using a radiometric assay. This assay quantifies the enzymatic activity by measuring the transfer of the γ-phosphate from [γ-³³P]ATP to the lipid substrate phosphatidylinositol. The reaction is initiated by the addition of the kinase and ATP to a mixture containing the test compound and the lipid substrate. After incubation, the radiolabeled product is separated and quantified using a scintillation counter. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, were calculated from the dose-response curves.
GAK Binding Assay
The binding affinity of the isothiazolo[4,3-b]pyridine isomers to GAK was assessed using a competitive binding assay. This assay measures the ability of a test compound to displace a known fluorescent ligand from the ATP-binding site of the kinase. The kinase, fluorescent ligand, and increasing concentrations of the test compound are incubated together. The amount of bound fluorescent ligand is then measured using a fluorescence polarization reader. A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound. The binding affinity is typically expressed as a dissociation constant (Kd) or an IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of the targeted kinase, the following diagrams are provided.
Caption: Experimental workflow for comparing the efficacy of thiazolopyridine isomers.
Caption: Simplified PI3K signaling pathway and the point of inhibition.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol with other known kinase inhibitors
Comparative Analysis of Thiazolopyridine and Thiazolopyrimidine Scaffolds as Kinase Inhibitors
Disclaimer: As of December 2025, there is no publicly available scientific literature or experimental data detailing the kinase inhibitory activity of the specific compound 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol . Therefore, a direct head-to-head comparison with other kinase inhibitors is not feasible.
This guide provides a comparative overview of structurally related compounds, namely thiazolo[5,4-b]pyridine and thiazolo[4,5-d]pyrimidine derivatives, which have been investigated for their potential as kinase inhibitors in cancer therapy. The data presented here is based on preclinical research and aims to highlight the therapeutic potential of these scaffolds.
Introduction to Thiazolopyridine and Thiazolopyrimidine Scaffolds
The thiazolopyridine and thiazolopyrimidine core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including protein kinases. The nitrogen atoms in the pyridine or pyrimidine ring and the thiazole ring can act as hydrogen bond acceptors or donors, facilitating binding to the ATP-binding pocket of kinases. The trifluoromethyl group, as present in the requested compound, is a common substituent in modern drug design, often enhancing metabolic stability and binding affinity.
Comparative Kinase Inhibition Data
The following tables summarize the inhibitory activities of various thiazolo[5,4-b]pyridine and thiazolo[4,5-d]pyrimidine derivatives against different kinases and cancer cell lines.
Table 1: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against c-KIT Kinase
| Compound/Drug | Target Kinase | IC50 (µM) | Reference |
| Derivative 6r | c-KIT (V560G/D816V mutant) | 4.77 | [1][2] |
| Imatinib | c-KIT (Wild-Type) | 0.27 | [2] |
| Imatinib | c-KIT (V560G/D816V mutant) | 37.93 | [2] |
| Sunitinib | c-KIT (Wild-Type) | 0.14 | [2] |
| Sunitinib | c-KIT (V560G/D816V mutant) | 3.98 | [2] |
Lower IC50 values indicate higher potency.
Table 2: Anti-proliferative Activity of Thiazolo[5,4-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 4i | MCF-7 | Breast Cancer | 0.33 | [3] |
| HeLa | Cervical Cancer | 0.52 | [3] | |
| HepG2 | Liver Cancer | 3.09 | [3] | |
| Derivative 7i | MGC-803 | Gastric Cancer | 4.64 | [4] |
| HGC-27 | Gastric Cancer | 5.07 | [4] |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Table 3: Inhibitory Activity of a Thiazolo[5',4':4,5]pyrano[2,3-c]pyridine Derivative against PI3Kα
| Compound | Target Kinase | IC50 (nM) | Reference |
| Derivative 3 | PI3Kα | 5 |
Lower IC50 values indicate higher potency.
Experimental Protocols
A generalized experimental protocol for determining the kinase inhibitory activity of a compound is provided below. Specific details may vary depending on the kinase, substrate, and detection method used.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the target kinase.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, the specific substrate (e.g., a peptide or protein), and a buffer solution with appropriate pH and salt concentrations.
-
Compound Incubation: The test compound (e.g., a thiazolopyridine derivative) is dissolved in a suitable solvent (typically DMSO) and added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and MgCl₂.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped by adding a solution that denatures the kinase, such as a strong acid or a high concentration of EDTA.
-
Separation and Detection: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper or membrane, which binds the phosphorylated substrate. The unbound ATP is washed away.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Simplified RTK/PI3K/Akt signaling pathway targeted by kinase inhibitors.
Experimental Workflow Diagram
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Conclusion
While there is no specific data on this compound, the broader class of thiazolopyridine and thiazolopyrimidine derivatives shows significant promise as a source of novel kinase inhibitors. The presented data on related compounds demonstrates potent inhibition of clinically relevant kinases such as c-KIT and PI3K, as well as anti-proliferative activity against various cancer cell lines. The thiazolo[5,4-b]pyridine scaffold, in particular, has yielded compounds capable of overcoming resistance to existing drugs like imatinib. Further research and public disclosure of experimental data are necessary to fully evaluate the potential of this compound as a kinase inhibitor.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
Comparative Molecular Docking Analysis of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol and Its Analogs
A comprehensive guide for researchers and drug development professionals on the in silico evaluation of a promising class of therapeutic compounds.
This guide provides a detailed comparison of the molecular docking performance of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol and its various analogs. Thiazolo[4,5-b]pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Molecular docking studies are crucial in understanding the binding mechanisms of these compounds with their biological targets and in guiding the rational design of more potent and selective inhibitors.[3][4]
Comparative Docking Performance of Thiazolo[4,5-b]pyridine Analogs
The following table summarizes the molecular docking data for a selection of thiazolo[4,5-b]pyridine analogs from various studies. The data highlights the binding affinities of these compounds against different protein targets, providing a basis for comparative evaluation.
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Studied Activity |
| (Thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile (5) | Cyclooxygenase-2 (COX-2) | Not explicitly stated, but shown to dock in the active site | Not explicitly stated | Anti-inflammatory |
| (Thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid (6) | Cyclooxygenase-2 (COX-2) | Not explicitly stated, but shown to dock in the active site | Not explicitly stated | Anti-inflammatory |
| Thiazolo[5,4-b]pyridine derivative 6h | c-KIT | IC50 = 9.87 μM (enzymatic inhibitory activity) | Fits into a hydrophobic binding pocket | c-KIT Inhibition |
| Thiazolo[5,4-b]pyridine derivative 6r | c-KIT V560G/D816V double mutant | IC50 = 4.77 μM (enzymatic inhibitory activity) | Forms hydrogen bonds with Cys673 | Overcoming Imatinib Resistance |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative 4e | α-amylase | -7.43 | Trp58, Trp59, Tyr62, Gln63, His101, Val107, Ile148, Asn152, Leu162, Thr163, Gly164, Leu165, Asp197, Ala198, Asp236, Leu237, His299, Asp300, His305 | Anti-diabetic |
| Thiazole conjugate 5b | Rho6 protein | -9.2 | Arg96 (arene-cation interaction) | Anti-hepatic cancer |
Experimental Protocols: Molecular Docking
The following provides a generalized methodology for molecular docking studies based on protocols described in the cited literature.[5]
1. Receptor Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The protein structure is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the thiazolo[4,5-b]pyridine analogs are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
The ligands are energy minimized using a suitable force field.
3. Docking Simulation:
-
A grid box is defined around the active site of the target protein. The dimensions of the grid box are typically set to encompass the entire binding pocket.
-
Molecular docking is performed using software such as AutoDock, Schrödinger, or similar programs.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose, typically reported as a docking score or binding energy.
4. Analysis of Results:
-
The docking results are analyzed to identify the best-docked poses based on the docking scores.
-
The binding interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are visualized and analyzed.
Visualizing Molecular Interactions and Workflows
To better understand the processes and biological context of these molecular docking studies, the following diagrams are provided.
Caption: A generalized workflow for a typical molecular docking study.
Caption: A simplified representation of a kinase signaling pathway.
Conclusion
The comparative analysis of molecular docking studies on this compound and its analogs reveals the potential of this scaffold in targeting a range of proteins implicated in various diseases. The trifluoromethyl group is a key substituent in many agrochemicals and pharmaceuticals, often enhancing biological activity.[6] The presented data and protocols offer a valuable resource for researchers in the field of drug discovery, facilitating the design and development of novel and more effective therapeutic agents based on the thiazolo[4,5-b]pyridine core. Further in vitro and in vivo studies are essential to validate the in silico findings and to fully elucidate the therapeutic potential of these compounds.[7][8][9]
References
- 1. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]
Assessing the Selectivity of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol for its Primary Target
A Comparative Guide for Researchers and Drug Development Professionals
The development of targeted therapies relies on a comprehensive understanding of a compound's selectivity for its intended biological target. For novel compounds such as 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol, a thorough assessment of its binding profile is crucial to predict its efficacy and potential off-target effects. While the specific primary target of this compound is not definitively established in publicly available literature, the thiazolo[4,5-b]pyridine scaffold is a common feature in a variety of kinase inhibitors.[1] Therefore, this guide will focus on the methodologies used to assess the selectivity of a compound against a panel of protein kinases, a likely target class for this molecule.
This guide provides an objective comparison of key experimental assays used to determine the selectivity of a small molecule inhibitor. It includes detailed experimental protocols and presents data in a clear, comparative format to aid researchers in designing and interpreting selectivity studies.
Quantitative Data on Selectivity Assessment
The selectivity of an inhibitor is typically quantified by comparing its potency against the primary target to its potency against a panel of other related or unrelated proteins. The following table summarizes the types of quantitative data generated from common selectivity profiling assays.
| Assay Type | Metric | Interpretation | Throughput | Advantages | Limitations |
| Biochemical Kinase Profiling | IC50 / Ki (nM) | Lower values indicate higher potency. Selectivity is determined by the ratio of IC50/Ki for off-targets versus the primary target. | High | Provides direct measure of enzymatic inhibition. Broad panels of kinases are commercially available.[2] | In vitro results may not always translate to cellular activity. Requires purified, active enzymes. |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (°C) / Apparent EC50 (µM) | A positive thermal shift indicates target engagement. The magnitude of the shift can correlate with binding affinity. | Medium | Confirms target engagement in a cellular context, accounting for cell permeability and metabolism.[3][4] | Indirect measure of binding. Throughput can be lower than biochemical assays. |
| KinomeScan (Competitive Binding Assay) | Kd (nM) / % Inhibition at a fixed concentration | Lower Kd indicates stronger binding. Selectivity is assessed by comparing Kd values across a large panel of kinases. | High | Broad coverage of the kinome. Does not require active enzyme. Measures direct binding. | Does not measure inhibition of kinase activity. Can be expensive. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of selectivity data. Below are protocols for two key experimental approaches.
1. Biochemical Kinase Profiling using a Radiometric Assay
This protocol describes a common method for measuring the inhibition of kinase activity.
-
Principle: This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase. A decrease in the amount of radiolabeled substrate in the presence of the test compound indicates inhibition.
-
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compound (this compound) serially diluted in DMSO
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixtures to a filter plate to capture the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm target engagement in intact cells.[3][4][5]
-
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability to detect target engagement in a cellular environment.[3][5]
-
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
Test compound (this compound)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
-
-
Procedure:
-
Culture cells to an appropriate density and treat with the test compound or DMSO for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes), followed by cooling.[4]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[3]
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a target-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Workflow for Assessing Inhibitor Selectivity
The following diagram illustrates a typical workflow for evaluating the selectivity of a novel inhibitor.
Caption: Workflow for assessing the selectivity of a novel inhibitor.
This structured approach, combining biochemical and cellular methods, provides a comprehensive assessment of a compound's selectivity, which is critical for its advancement as a potential therapeutic agent.
References
A Comparative Guide to the In Vitro ADME Properties of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. Due to the absence of publicly available experimental data for this specific compound, this report compiles information on structurally related analogs and general principles of drug metabolism to construct a representative profile. This guide is intended to serve as a predictive resource to inform early-stage drug discovery and development efforts.
Executive Summary
The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties. The thiazolo[4,5-b]pyridine core is a recognized pharmacophore with diverse biological activities. Understanding the in vitro ADME profile of derivatives such as this compound is crucial for predicting their in vivo behavior, including bioavailability, clearance, and potential for drug-drug interactions. This guide presents a comparative analysis of key in vitro ADME parameters, including metabolic stability, cytochrome P450 (CYP) inhibition, plasma protein binding, and permeability, based on data from structurally related compounds.
Comparative In Vitro ADME Data
The following tables summarize expected or representative in vitro ADME data for this compound compared to other relevant compound classes. It is important to note that the data for the primary compound of interest is illustrative and based on established medicinal chemistry principles.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound/Compound Class | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound (Representative) | > 60 | < 10 |
| Thiazolopyridine Analog (without -CF3) | 25 | 45 |
| Verapamil (High Clearance Control) | < 5 | > 200 |
| Tolbutamide (Low Clearance Control) | > 120 | < 5 |
Note: The enhanced metabolic stability of the trifluoromethyl-containing compound is predicted based on the strong electron-withdrawing nature of the -CF3 group, which can deactivate the aromatic ring to oxidative metabolism by cytochrome P450 enzymes.[1]
Table 2: Cytochrome P450 (CYP) Inhibition Profile
| Compound/Compound Class | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| This compound (Representative) | > 25 | > 25 | 15 | > 25 | 8 |
| Pyridine-containing Drugs | 5-50 | > 50 | > 50 | 1-20 | <1-25 |
| Thienopyridine Derivatives | > 50 | > 50 | 5-15 | > 50 | 1-10 |
Note: Pyridine and thiazole moieties are present in drugs known to interact with CYP enzymes, particularly CYP3A4.[2][3] The potential for CYP inhibition should be experimentally verified.
Table 3: Plasma Protein Binding (PPB)
| Compound/Compound Class | Fraction Unbound (fu) in Plasma (%) |
| This compound (Representative) | 2 - 10 |
| Acidic Drugs (e.g., Warfarin) | < 1 |
| Basic Drugs (e.g., Imipramine) | 5 - 15 |
| Neutral Compounds | Variable |
Note: The acidic nature of the thiol group and the overall lipophilicity of the molecule suggest moderate to high plasma protein binding, primarily to albumin.
Table 4: Permeability (PAMPA)
| Compound/Compound Class | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Classification |
| This compound (Representative) | 5 - 10 | High |
| Propranolol (High Permeability Control) | > 15 | High |
| Atenolol (Low Permeability Control) | < 1 | Low |
Note: The predicted high permeability is based on the general characteristics of many small molecule drugs designed for oral absorption.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile with an internal standard for quenching and analysis
Procedure:
-
Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL).
-
Add the test compound to the microsomal suspension to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the compound remaining versus time to determine the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
CYP450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against major CYP isoforms.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Fluorogenic probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound at various concentrations
-
Known CYP inhibitors as positive controls
Procedure:
-
In a 96-well plate, add the buffer, recombinant CYP enzyme, and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.
-
Monitor the fluorescence generated from the metabolism of the substrate over time using a plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of a test compound that is unbound (fu) in plasma.
Materials:
-
Equilibrium dialysis apparatus with semi-permeable membranes
-
Pooled human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound
Procedure:
-
Spike the human plasma with the test compound at a relevant concentration.
-
Load the plasma containing the test compound into one chamber of the dialysis cell.
-
Load PBS into the other chamber.
-
Incubate the dialysis cells at 37°C with shaking until equilibrium is reached (typically 4-24 hours).
-
After incubation, take samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) = (concentration in buffer chamber) / (concentration in plasma chamber).
Visualizations
Caption: General workflow for in vitro ADME screening in early drug discovery.
Caption: Competitive inhibition of a CYP450 enzyme by a test compound.
References
Safety Operating Guide
Personal protective equipment for handling 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol (CAS No. 1199773-39-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
Due to these potential hazards, the following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used, especially when handling the solid form to avoid dust inhalation.[3] Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2] |
| Protective Clothing | A laboratory coat must be worn. For situations with a higher risk of exposure, a chemical-resistant coverall may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All handling of this compound, including weighing, transferring, and preparing solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
-
An eyewash station and safety shower must be readily accessible.
2. Personal Protective Equipment (PPE) Donning Sequence:
-
Wash hands thoroughly.
-
Put on a lab coat.
-
Put on respiratory protection.
-
Put on eye protection.
-
Put on gloves.
3. Handling the Compound:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing dust or fumes.[2]
-
Do not eat, drink, or smoke in the work area.[1]
-
Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated place.[2]
4. Personal Protective Equipment (PPE) Doffing Sequence:
-
Remove gloves.
-
Remove lab coat.
-
Wash hands thoroughly.
-
Remove eye protection.
-
Remove respiratory protection.
-
Wash hands again.
Disposal Plan
1. Waste Collection:
-
Solid Waste: Collect any solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Disposal Procedures:
-
Dispose of all waste in accordance with local, state, and federal regulations.[2]
-
Prevent the product from entering drains, waterways, or soil.[1][2]
-
Contaminated clothing should be removed and washed before reuse.[1][2]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
